ERD-308
説明
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[5-[ethyl-[2-[4-[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophene-3-carbonyl]phenoxy]ethyl]amino]pentoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H65N5O9S2/c1-7-59(26-28-69-43-22-17-37(18-23-43)49(65)48-44-24-21-41(62)30-46(44)71-51(48)39-15-19-40(61)20-16-39)25-9-8-10-27-68-32-47(64)58-52(55(4,5)6)54(67)60-31-42(63)29-45(60)53(66)57-34(2)36-11-13-38(14-12-36)50-35(3)56-33-70-50/h11-24,30,33-34,42,45,52,61-63H,7-10,25-29,31-32H2,1-6H3,(H,57,66)(H,58,64)/t34-,42+,45-,52+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQXUPNKLZNSUMC-YUQWMIPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCCOCC(=O)NC(C(=O)N1CC(CC1C(=O)NC(C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CCCCCOCC(=O)N[C@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C)C2=CC=C(C=C2)C3=C(N=CS3)C)O)C(C)(C)C)CCOC4=CC=C(C=C4)C(=O)C5=C(SC6=C5C=CC(=C6)O)C7=CC=C(C=C7)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H65N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1004.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ERD-308: A Technical Guide to its Mechanism of Action in ER+ Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-308 is a potent, preclinical proteolysis-targeting chimera (PROTAC) designed to selectively degrade the estrogen receptor alpha (ERα), a key driver in the majority of breast cancers. This document provides a comprehensive overview of the mechanism of action of this compound in estrogen receptor-positive (ER+) breast cancer, detailing its molecular interactions, cellular effects, and the downstream consequences of ERα degradation. It includes a summary of key quantitative data, detailed experimental methodologies from pivotal studies, and visualizations of the relevant biological pathways and experimental workflows. This guide is intended to serve as a technical resource for researchers and drug development professionals in the field of oncology and targeted protein degradation.
Introduction: Targeting ERα with PROTAC Technology
Estrogen receptor-positive (ER+) breast cancer accounts for approximately 70-80% of all breast cancer cases.[1][2] The growth and proliferation of these cancers are driven by the steroid hormone receptor, ERα, which acts as a ligand-activated transcription factor.[1] Standard-of-care endocrine therapies, such as selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs), aim to inhibit ERα signaling.[3] However, acquired resistance to these therapies remains a significant clinical challenge, often driven by mutations in the ESR1 gene or the activation of bypass signaling pathways.[3]
Proteolysis-targeting chimeras (PROTACs) represent a novel therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound is a PROTAC that specifically targets ERα for degradation. It consists of a derivative of raloxifene, a selective estrogen receptor modulator, linked to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By inducing the degradation of ERα, this compound offers a distinct and potentially more effective mechanism to antagonize ER signaling compared to traditional inhibitors and SERDs like fulvestrant.
Core Mechanism of Action
The primary mechanism of action of this compound is the VHL-mediated ubiquitination and subsequent proteasomal degradation of ERα. This process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, with its two distinct ligands, simultaneously binds to ERα and the VHL E3 ligase, forming a ternary complex (ERα-ERD-308-VHL).
-
Ubiquitination: The formation of this complex brings ERα into close proximity with the E3 ligase machinery, leading to the transfer of ubiquitin molecules to lysine residues on the ERα protein.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, effectively eliminating the receptor from the cancer cell.
-
Inhibition of Downstream Signaling: The degradation of ERα prevents its transcriptional activity, leading to the downregulation of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells.
This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, contributing to its high potency.
Quantitative Efficacy Data
Preclinical studies have demonstrated the high potency of this compound in ER+ breast cancer cell lines. The following tables summarize the key quantitative data from these studies.
| Cell Line | DC50 (nM) | Dmax (>95% Degradation at nM) | Reference(s) |
| MCF-7 | 0.17 | 5 | |
| T47D | 0.43 | 5 |
-
DC50: Concentration of the drug that causes 50% degradation of the target protein.
-
Dmax: Maximum degradation of the target protein.
| Cell Line | IC50 (nM) | Reference(s) |
| MCF-7 | 0.77 |
-
IC50: Concentration of the drug that inhibits 50% of cell growth.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action Signaling Pathway
The following diagram illustrates the signaling pathway of this compound's action, from ternary complex formation to the downstream effects on gene transcription and cell proliferation.
Caption: this compound hijacks the VHL E3 ligase to induce ubiquitination and proteasomal degradation of ERα.
Experimental Workflow for Determining Protein Degradation
The following diagram outlines a typical workflow used to quantify the degradation of ERα induced by this compound.
Caption: Workflow for quantifying ERα degradation via Western blotting.
Detailed Experimental Protocols
The following are representative protocols based on the methodologies described in the primary literature for this compound.
Cell Culture
-
Cell Lines: MCF-7 and T47D human breast cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for ERα Degradation
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of this compound or vehicle control (DMSO) for specified durations (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against ERα overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. A loading control, such as β-actin or GAPDH, is also probed on the same membrane.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ERα levels are normalized to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay Procedure (MTT):
-
MTT reagent is added to each well and incubated for 4 hours at 37°C.
-
The formazan crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
-
Assay Procedure (CellTiter-Glo):
-
CellTiter-Glo reagent is added to each well.
-
The plate is incubated for 10 minutes at room temperature.
-
Luminescence is measured using a microplate reader.
-
-
Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control, and the IC50 value is determined by non-linear regression analysis.
Quantitative Real-Time PCR (qRT-PCR) for ER-Regulated Gene Expression
-
Cell Treatment and RNA Extraction: Cells are treated with this compound or vehicle for a specified time. Total RNA is extracted using an RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qRT-PCR: The expression of ER-regulated genes (e.g., PGR, GREB1) is quantified by qRT-PCR using SYBR Green master mix and gene-specific primers. The expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Potential Resistance Mechanisms
While this compound has not been clinically evaluated, potential mechanisms of resistance to ER-targeting PROTACs can be extrapolated from preclinical studies of similar agents:
-
Loss or Downregulation of ERα: The most direct mechanism of resistance is the loss of the target protein, ERα.
-
Mutations in the E3 Ligase: Mutations in the VHL E3 ligase could prevent its binding to this compound, thereby abrogating the formation of the ternary complex.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative growth factor receptor pathways, such as the PI3K/AKT/mTOR or MAPK pathways, can promote cell survival and proliferation independent of ER signaling.
-
Alterations in the Ubiquitin-Proteasome System: Changes in the expression or function of components of the ubiquitin-proteasome machinery could impair the degradation of ERα.
Clinical Landscape
Currently, there are no publicly disclosed clinical trials for this compound. However, other ER-targeting PROTACs, such as ARV-471 (vepdegestrant), are in clinical development for the treatment of ER+/HER2- advanced or metastatic breast cancer. The progress of these molecules through clinical trials will provide valuable insights into the therapeutic potential and challenges of this drug class.
Conclusion
This compound is a highly potent and effective preclinical PROTAC that induces the degradation of ERα in ER+ breast cancer cells. Its mechanism of action, which relies on hijacking the VHL E3 ligase to trigger proteasomal degradation, offers a promising strategy to overcome some of the limitations of existing endocrine therapies. The quantitative data from in vitro studies highlight its nanomolar potency in degrading ERα and inhibiting cell proliferation. Further preclinical and eventual clinical investigation of this compound and other ER-targeting PROTACs will be crucial in determining their role in the future treatment landscape of ER+ breast cancer.
References
In-Depth Technical Guide to ERD-308: A Potent PROTAC Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-308 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the estrogen receptor (ERα). As a bifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy for estrogen receptor-positive (ER+) breast cancer. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and key biological data related to this compound. Detailed experimental protocols for the evaluation of this compound's activity are also presented to facilitate further research and development.
Chemical Structure and Properties of this compound
This compound is a synthetic organic molecule with a complex chemical structure designed to bridge the estrogen receptor and the VHL E3 ligase.
Chemical Name (IUPAC): (2S,4R)-1-((S)-2-(2-((5-(Ethyl(2-(4-(6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thiophene-3-carbonyl)phenoxy)ethyl)amino)pentyl)oxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide[1]
Chemical Formula: C₅₅H₆₅N₅O₉S₂[1]
Molecular Weight: 1004.27 g/mol [1]
2D Chemical Structure:
(A 2D chemical structure image would be presented here in a full whitepaper)
Mechanism of Action: Targeted Degradation of the Estrogen Receptor
This compound functions as a PROTAC, a molecule designed to induce the degradation of a target protein through the ubiquitin-proteasome system. The mechanism involves the formation of a ternary complex between the estrogen receptor, this compound, and the VHL E3 ubiquitin ligase.
The key steps in the signaling pathway are as follows:
-
Binding to Estrogen Receptor: The portion of the this compound molecule derived from a selective estrogen receptor modulator (SERM) binds to the estrogen receptor alpha (ERα).
-
Recruitment of VHL E3 Ligase: The other end of the this compound molecule, a VHL ligand, simultaneously binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.
-
Ternary Complex Formation: This dual binding results in the formation of a stable ternary complex (ERα-ERD-308-VHL).
-
Ubiquitination: The proximity of ERα to the E3 ligase within this complex facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of ERα.
-
Proteasomal Degradation: The polyubiquitinated ERα is then recognized and targeted for degradation by the 26S proteasome, leading to the elimination of the receptor from the cell.
Caption: Mechanism of this compound mediated degradation of Estrogen Receptor α.
Quantitative Biological Data
The biological activity of this compound has been characterized in ER-positive breast cancer cell lines, demonstrating its high potency in inducing ERα degradation and inhibiting cell proliferation.
| Parameter | Cell Line | Value | Description |
| DC₅₀ | MCF-7 | 0.17 nM | Concentration of this compound that induces 50% degradation of ERα. |
| DC₅₀ | T47D | 0.43 nM | Concentration of this compound that induces 50% degradation of ERα. |
| IC₅₀ | MCF-7 | 0.77 nM | Concentration of this compound that inhibits cell proliferation by 50%. |
Data compiled from multiple sources.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture
-
Cell Lines: MCF-7 and T47D human breast adenocarcinoma cells (ER-positive).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
Western Blot Analysis of ERα Degradation
This protocol is designed to quantify the degradation of ERα in response to this compound treatment.
Caption: Workflow for Western Blot analysis of ERα degradation.
-
Cell Seeding: Plate MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for different time points (e.g., 4, 8, 12, 24 hours). A vehicle control (DMSO) should be included.
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the intensity of the ERα band relative to the loading control using densitometry software. Calculate the percentage of ERα degradation for each treatment condition compared to the vehicle control to determine the DC₅₀ value.
Cell Proliferation Assay (WST-8 Assay)
This assay measures the effect of this compound on the proliferation of ER-positive breast cancer cells.
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 4 days. Include a vehicle control.
-
Assay Procedure:
-
After the treatment period, add 10 µL of WST-8 reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Quantitative Real-Time PCR (qRT-PCR) for ER-Regulated Gene Expression
This protocol is used to assess the effect of this compound-mediated ERα degradation on the transcription of downstream target genes, such as pS2 (TFF1) and GREB1.
-
Cell Treatment: Treat MCF-7 cells with this compound at various concentrations for a specified time (e.g., 24 hours).
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the treated cells using a suitable RNA isolation kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Perform real-time PCR using a SYBR Green or TaqMan-based assay with primers specific for pS2, GREB1, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Calculate the relative mRNA expression levels of pS2 and GREB1 using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control.
Conclusion
This compound is a highly potent PROTAC that effectively induces the degradation of ERα in breast cancer cells. Its nanomolar efficacy in both degrading the target protein and inhibiting cell proliferation highlights its potential as a therapeutic agent for ER-positive breast cancers. The detailed protocols provided in this guide are intended to support further investigation into the biological activities and therapeutic applications of this compound.
References
ERD-308 PROTAC: A Technical Guide to Design, Synthesis, and Evaluation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the design, synthesis, and biological evaluation of ERD-308, a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor alpha (ERα). This compound represents a significant advancement in the development of therapeutics for ER-positive breast cancer.
Design Rationale and Mechanism of Action
This compound is a heterobifunctional molecule engineered to simultaneously bind to ERα and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ERα.[1][2][3] The design of this compound incorporates three key components:
-
A high-affinity ligand for ERα: A derivative of raloxifene, a selective estrogen receptor modulator (SERM), serves as the warhead that specifically targets ERα.[1][3]
-
A recruiter of the E3 ubiquitin ligase: this compound utilizes a ligand for the von Hippel-Lindau (VHL) E3 ligase, hijacking the cell's natural protein disposal machinery.
-
A flexible linker: A polyethylene glycol (PEG)-based linker connects the ERα ligand and the VHL ligand. The linker's length and composition are optimized to facilitate the formation of a stable ternary complex between ERα, this compound, and VHL, which is crucial for efficient ubiquitination.
The mechanism of action involves the this compound-mediated formation of this ternary complex, leading to the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of ERα. The resulting polyubiquitinated ERα is then recognized and degraded by the 26S proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins.
Figure 1. Mechanism of action of this compound.
Quantitative Biological Activity
This compound has demonstrated exceptional potency in degrading ERα and inhibiting the proliferation of ER-positive breast cancer cell lines. The following tables summarize the key quantitative data for this compound.
Table 1: ERα Degradation Activity
| Cell Line | DC50 (nM) | Maximum Degradation (%) |
| MCF-7 | 0.17 | >95% at 5 nM |
| T47D | 0.43 | >95% at 5 nM |
DC50: Concentration required to induce 50% degradation of the target protein.
Table 2: Anti-proliferative Activity
| Cell Line | IC50 (nM) |
| MCF-7 | 0.77 |
IC50: Concentration required to inhibit 50% of cell proliferation.
Synthesis Pathway
The synthesis of this compound is a multi-step process that involves the separate synthesis of the ERα ligand, the VHL ligand, and the linker, followed by their conjugation. The detailed synthetic scheme is described in the primary literature. A generalized workflow is presented below.
Figure 2. Generalized synthesis workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Western Blotting for ERα Degradation
This protocol is used to determine the extent of ERα degradation in breast cancer cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Incubate the membrane with a primary antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the ERα signal to the loading control.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation of breast cancer cells.
-
Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a vehicle control.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 5 days).
-
-
Viability Measurement:
-
Add a cell viability reagent such as CellTiter-Glo® or MTS reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to assess the impact of ERα degradation by this compound on the transcription of ER-regulated genes.
-
Cell Treatment and RNA Extraction:
-
Treat MCF-7 cells with this compound or vehicle control as described for the Western blot experiment.
-
Extract total RNA from the cells using a commercial RNA isolation kit.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR:
-
Perform real-time PCR using a qPCR instrument with SYBR Green or TaqMan probe-based detection.
-
Use primers specific for ER-regulated genes (e.g., PGR, GREB1) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects [mdpi.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
ERD-308: A Technical Guide to a Potent Estrogen Receptor PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-308 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-recruiting proteolysis targeting chimera (PROTAC) designed for the targeted degradation of the estrogen receptor (ERα). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its synthesis and biological evaluation. The information presented herein is intended to serve as a valuable resource for researchers studying estrogen receptor biology and for professionals engaged in the development of novel therapeutics for ER-positive cancers.
Introduction
The estrogen receptor, particularly ERα, is a well-validated therapeutic target in a significant portion of breast cancers.[1] Traditional therapies often involve selective estrogen receptor modulators (SERMs) or selective estrogen receptor degraders (SERDs). However, the emergence of resistance to these agents necessitates the development of novel therapeutic strategies. Proteolysis targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery that leverages the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate specific proteins of interest.
This compound is a heterobifunctional molecule that consists of a ligand that binds to the estrogen receptor and another ligand that recruits the VHL E3 ubiquitin ligase.[2] This dual binding brings the ERα protein into close proximity with the E3 ligase, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome. This catalytic mechanism of action allows for the efficient removal of the target protein at sub-stoichiometric concentrations.
Mechanism of Action
The mechanism of this compound-mediated degradation of the estrogen receptor is a multi-step process that hijacks the cell's endogenous ubiquitin-proteasome system.
As illustrated in Figure 1, the process begins with this compound entering the cell and simultaneously binding to both the estrogen receptor (ERα) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This results in the formation of a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the ERα protein. The polyubiquitinated ERα is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the estrogen receptor.
Quantitative Data
This compound has demonstrated high potency in degrading ERα and inhibiting the proliferation of ER-positive breast cancer cell lines. The following tables summarize the key quantitative data for this compound.
| Cell Line | DC50 (nM) |
| MCF-7 | 0.17[3] |
| T47D | 0.43[3] |
| Cell Line | IC50 (nM) |
| MCF-7 | 0.77[4] |
Experimental Protocols
The following are detailed methodologies for the synthesis and biological evaluation of this compound, based on the research by Hu et al. (2019).
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the preparation of key intermediates and their subsequent coupling.
Materials and Methods:
-
All reagents and solvents should be of analytical grade and used as received unless otherwise specified.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
-
Purification of compounds can be performed by flash column chromatography on silica gel.
-
The structure of the final product and all intermediates should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Detailed Synthetic Procedure:
The detailed, step-by-step synthesis of this compound is described in the supporting information of the primary literature by Hu, J., et al. (2019) in the Journal of Medicinal Chemistry. Researchers should refer to this publication for the precise reaction conditions, stoichiometry of reagents, and purification methods.
Cell Culture
Cell Lines:
-
MCF-7 (ER-positive human breast adenocarcinoma cell line)
-
T47D (ER-positive human ductal breast epithelial tumor cell line)
Culture Medium:
-
For MCF-7 cells: MEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.
-
For T47D cells: RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
Culture Conditions:
-
Cells are to be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cells should be passaged upon reaching 80-90% confluency.
Western Blotting for ERα Degradation
This protocol is used to determine the extent of ERα degradation following treatment with this compound.
Protocol:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified duration (e.g., 4 hours). Include a vehicle control (DMSO).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Subsequently, wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to a loading control (e.g., β-actin or GAPDH). The DC50 value is calculated as the concentration of this compound that results in a 50% reduction in the ERα protein level compared to the vehicle control.
Cell Proliferation Assay
This assay is used to evaluate the effect of this compound on the proliferation of ER-positive breast cancer cells.
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a commercially available assay kit, such as the WST-8 (CCK-8) assay. Add the reagent to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Conclusion
This compound is a powerful chemical probe for studying the biology of the estrogen receptor. Its high potency and demonstrated efficacy in degrading ERα make it a valuable tool for investigating the downstream consequences of ERα depletion in various cellular contexts. Furthermore, the detailed protocols provided in this guide will enable researchers to reliably synthesize and evaluate this compound and similar PROTAC molecules in their own laboratories, thereby facilitating further advancements in the field of targeted protein degradation and the development of novel cancer therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
The Discovery and Preclinical Development of ERD-308: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-308 is a novel, highly potent proteolysis targeting chimera (PROTAC) designed to induce the degradation of the estrogen receptor (ERα). This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical evaluation of this compound. Synthesized as a potential therapeutic for ER-positive breast cancer, this compound demonstrates superior efficacy in preclinical models compared to existing selective ER degraders (SERDs).[1][2][3][4][5] This guide details the experimental protocols utilized in its initial characterization and presents key quantitative data in a structured format for clarity and comparison.
Introduction
Estrogen receptor-positive (ER+) breast cancer accounts for a significant majority of breast cancer diagnoses. The estrogen receptor is a validated therapeutic target for these cancers. While endocrine therapies have been a cornerstone of treatment, the development of resistance remains a significant clinical challenge. This compound was developed as a next-generation therapeutic agent that leverages the PROTAC technology to overcome the limitations of existing treatments. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This compound was designed to specifically target ERα for degradation, thereby offering a more complete and sustained inhibition of ER signaling.
Mechanism of Action
This compound operates by hijacking the cell's natural protein disposal system. It is a chimeric molecule composed of three key components: a ligand that binds to the estrogen receptor, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker connecting these two moieties. This tripartite structure facilitates the formation of a ternary complex between ERα, this compound, and the VHL E3 ligase complex. This proximity induces the polyubiquitination of ERα, marking it for degradation by the 26S proteasome. The catalytic nature of this process allows a single molecule of this compound to induce the degradation of multiple ERα proteins.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Light-Controllable PROTACs for Temporospatial Control of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
The Role of ERD-308 in the Ubiquitin-Proteasome Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-308 is a potent and selective small molecule degrader of the Estrogen Receptor Alpha (ERα), a key therapeutic target in ER-positive breast cancer. Unlike traditional inhibitors, this compound is a Proteolysis Targeting Chimera (PROTAC) that leverages the cell's own ubiquitin-proteasome system to induce the degradation of ERα. This technical guide provides an in-depth overview of this compound's mechanism of action, its role in the ubiquitin-proteasome pathway, quantitative efficacy data, and detailed experimental protocols relevant to its characterization.
Introduction to this compound and the Ubiquitin-Proteasome System
The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for the degradation of most intracellular proteins, thereby regulating a myriad of cellular processes. The system operates through a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). E3 ligases are responsible for recognizing specific protein substrates and catalyzing the transfer of ubiquitin to them. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
This compound is a synthetic bifunctional molecule, a PROTAC, that hijacks the UPS to selectively target ERα for degradation.[1] It is composed of three key components:
-
A ligand for ERα: This moiety, derived from a raloxifene scaffold, binds specifically to the Estrogen Receptor.[1]
-
A ligand for an E3 ubiquitin ligase: this compound incorporates a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1]
-
A flexible linker: This connects the ERα ligand and the VHL ligand, enabling the formation of a ternary complex between ERα and the VHL E3 ligase.
By bringing ERα into close proximity with the VHL E3 ligase, this compound facilitates the polyubiquitination of ERα, marking it for subsequent degradation by the proteasome.[1] This event-driven mechanism of action offers several potential advantages over traditional occupancy-based inhibitors, including the ability to eliminate the target protein entirely and potentially overcome resistance mechanisms.
Mechanism of Action: this compound-Mediated ERα Degradation
The core function of this compound is to induce the formation of a ternary complex between ERα and the VHL E3 ligase complex. This induced proximity triggers the transfer of ubiquitin molecules from a ubiquitin-charged E2 enzyme to lysine residues on the surface of ERα. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds, deubiquitinates, and proteolytically degrades the ERα protein. This compound, having facilitated this process, is then released and can engage in further cycles of ERα degradation, acting in a catalytic manner.
References
In-Depth Technical Guide: ERD-308 Mediated Degradation of Estrogen Receptor α via VHL E3 Ligase Recruitment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ERD-308 is a potent Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of Estrogen Receptor α (ERα), a key driver in the majority of breast cancers. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, target protein, interaction with the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its effects on downstream signaling. This guide includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows to support further research and development in the field of targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional small molecule that simultaneously binds to ERα and the VHL E3 ubiquitin ligase. This binding induces the formation of a ternary complex, leading to the polyubiquitination of ERα and its subsequent degradation by the 26S proteasome. By eliminating the ERα protein, this compound offers a distinct and potentially more effective mechanism of action compared to traditional ERα antagonists or selective estrogen receptor modulators (SERMs).
Target Protein: Estrogen Receptor α (ERα) E3 Ligase: von Hippel-Lindau (VHL)
Mechanism of Action
The mechanism of this compound involves the hijacking of the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
-
Ternary Complex Formation: this compound, with its two distinct warheads, binds to both ERα and the VHL E3 ligase complex, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within the ternary complex, the VHL E3 ligase facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of ERα. This process results in the formation of a polyubiquitin chain on ERα.
-
Proteasomal Degradation: The polyubiquitinated ERα is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. ERα is unfolded and degraded into small peptides, while this compound is released and can engage in another cycle of degradation.
Quantitative Data
This compound has demonstrated high potency in inducing the degradation of ERα in ER-positive breast cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 | MCF-7 | 0.17 nM | [1][2] |
| T47D | 0.43 nM | [1][2] | |
| IC50 (Cell Proliferation) | MCF-7 | 0.77 nM | [3] |
-
DC50 (Degradation Concentration 50): The concentration of this compound required to degrade 50% of the target protein.
-
IC50 (Inhibitory Concentration 50): The concentration of this compound required to inhibit 50% of cell proliferation.
Binding affinities (Kd) and kinetic data for the ternary complex formation of this compound have not been publicly disclosed in the reviewed literature. However, the general protocols for obtaining such data using techniques like Surface Plasmon Resonance (SPR) are provided in the experimental protocols section.
Signaling Pathways
ERα is a transcription factor that, upon activation by estrogen, regulates the expression of a wide range of genes involved in cell proliferation, survival, and differentiation. By degrading ERα, this compound effectively shuts down this signaling axis.
Key downstream target genes of ERα that are affected by this compound include:
-
pS2 (TFF1): A marker of estrogen-responsive gene expression.
-
GREB1 (Growth Regulation by Estrogen in Breast Cancer 1): A critical co-regulator of ERα and essential for estrogen-induced breast cancer cell growth.
The degradation of ERα by this compound leads to the downregulation of these and other estrogen-responsive genes, ultimately resulting in the inhibition of tumor cell growth.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound.
Cell Culture
-
Cell Lines: MCF-7 and T47D (ERα-positive human breast adenocarcinoma cell lines).
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells should be passaged when they reach 80-90% confluency.
Western Blot for ERα Degradation
This protocol is used to quantify the amount of ERα protein in cells following treatment with this compound.
-
Cell Seeding: Plate MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ERα overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities and determine the percentage of ERα degradation relative to the loading control.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the formation of the ERα-ERD-308-VHL ternary complex.
-
Cell Treatment: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against either ERα or VHL conjugated to magnetic or agarose beads. A control IgG should be used in parallel.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against ERα, VHL, and other components of the E3 ligase complex. The presence of all three components in the eluate from the specific antibody pull-down (and not the IgG control) confirms the formation of the ternary complex.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of ERα induced by this compound.
-
Reaction Mixture: Prepare a reaction mixture containing purified recombinant ERα, E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), ubiquitin, ATP, and the VHL E3 ligase complex.
-
Initiate Reaction: Add this compound to the reaction mixture and incubate at 37°C.
-
Stop Reaction: Stop the reaction by adding SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the reaction products by Western blotting using an anti-ERα antibody. A ladder of higher molecular weight bands corresponding to polyubiquitinated ERα will indicate a positive result.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR can be used to measure the binding affinities and kinetics of this compound to its target protein and E3 ligase, as well as the formation of the ternary complex.
-
Immobilization: Immobilize either purified ERα or the VHL E3 ligase complex onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
To measure the binding of this compound to the immobilized protein, flow different concentrations of this compound over the chip and measure the association and dissociation rates.
-
To measure the binding of the other protein partner to the this compound-bound immobilized protein, first saturate the immobilized protein with this compound and then flow the other protein partner over the chip.
-
-
Ternary Complex Analysis:
-
Immobilize one protein (e.g., VHL).
-
Inject a pre-incubated mixture of this compound and the other protein (ERα) at various concentrations over the chip.
-
Measure the association and dissociation rates to determine the kinetics of ternary complex formation.
-
-
Data Analysis: The resulting sensorgrams are fitted to appropriate binding models to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Conclusion
This compound is a highly potent PROTAC that effectively induces the degradation of ERα, a critical target in ER-positive breast cancer. Its mechanism of action, which relies on the recruitment of the VHL E3 ligase and the subsequent proteasomal degradation of ERα, offers a promising therapeutic strategy. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance the field of targeted protein degradation and develop novel therapies for hormone-dependent cancers. Further studies to elucidate the detailed kinetics of ternary complex formation and the in vivo efficacy and safety of this compound are warranted.
References
The PROTAC ERD-308: A Technical Guide to its Mechanism and Impact on ERα Downstream Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) designed to specifically target and degrade the Estrogen Receptor Alpha (ERα). ERα is a critical driver in the majority of breast cancers, and its targeted degradation represents a promising therapeutic strategy. This document details the mechanism of action of this compound, presents its efficacy data in relevant cancer cell lines, outlines detailed protocols for key experimental assays, and visualizes the complex signaling pathways involved.
Introduction to this compound and PROTAC Technology
This compound is a heterobifunctional molecule that leverages the cell's own ubiquitin-proteasome system to induce the degradation of ERα.[1][2] It is composed of a ligand that binds to ERα, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This tripartite complex formation leads to the polyubiquitination of ERα, marking it for destruction by the 26S proteasome.[4] This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ERα proteins, leading to a profound and sustained suppression of ERα signaling.
Quantitative Efficacy of this compound
This compound has demonstrated high potency in degrading ERα and inhibiting the proliferation of ER-positive breast cancer cell lines. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Cell Line | Value | Description | Citation |
| DC₅₀ | MCF-7 | 0.17 nM | Concentration of this compound that induces 50% degradation of ERα. | |
| DC₅₀ | T47D | 0.43 nM | Concentration of this compound that induces 50% degradation of ERα. | |
| IC₅₀ | MCF-7 | 0.77 nM | Concentration of this compound that inhibits cell proliferation by 50%. |
Mechanism of Action and Downstream Signaling Effects
This compound-mediated degradation of ERα effectively shuts down its downstream signaling pathways, which are crucial for the growth and survival of ER-positive breast cancer cells.
ERα Signaling Pathways
In its active state, ERα, upon binding to estrogen, translocates to the nucleus and binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription. Key downstream target genes include those involved in cell cycle progression, proliferation, and survival, such as PGR (progesterone receptor, also known as pS2) and GREB1 (Growth Regulation by Estrogen in Breast Cancer 1). ERα can also engage in non-genomic signaling by interacting with other signaling molecules like PI3K and Src, leading to the activation of pathways such as the PI3K/AKT/mTOR and MAPK/ERK pathways.
Impact of this compound on Downstream Signaling
By degrading ERα, this compound prevents both the genomic and non-genomic signaling cascades initiated by this receptor. This leads to a significant reduction in the transcription of ERα target genes, such as pGR and GREB1, and a subsequent inhibition of cell proliferation.
Experimental Protocols
The following are detailed, representative protocols for key experiments used to characterize the effects of this compound on ERα signaling.
Western Blotting for ERα Degradation
This protocol describes the detection and quantification of ERα protein levels in cell lysates following treatment with this compound.
Materials:
-
MCF-7 or T47D cells
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed MCF-7 or T47D cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 100 nM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with the anti-β-actin antibody to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities to determine the extent of ERα degradation.
Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.
Materials:
-
MCF-7 cells
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 72-96 hours. Include a vehicle-treated control.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Quantitative Real-Time PCR (qPCR) for ERα Target Gene Expression
This protocol quantifies the mRNA levels of ERα target genes, such as pS2 and GREB1, to assess the impact of this compound on ERα transcriptional activity.
Materials:
-
MCF-7 cells
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
-
Primers for pS2, GREB1, and a housekeeping gene (e.g., GAPDH)
Primer Sequences (Example):
-
pS2 Forward: 5'-CATCGACGTCCCTCCAGAAGAG-3'
-
pS2 Reverse: 5'-CTCTGGAGGGACGTGGTCATAG-3'
-
GREB1 Forward: 5'-AAGGGAGGCAAAGTTTGAAGAA-3'
-
GREB1 Reverse: 5'-TGGTCATGGGGAGGTGTAGT-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'
-
GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'
Procedure:
-
Cell Treatment and RNA Extraction: Treat MCF-7 cells with this compound as described for the Western blot protocol. Extract total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Mechanism of this compound-mediated ERα degradation.
Caption: ERα downstream signaling and the inhibitory effect of this compound.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects | MDPI [mdpi.com]
- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ERD-308 in MCF-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-308 is a potent and selective estrogen receptor (ER) degrader based on the Proteolysis Targeting Chimera (PROTAC) technology. It is a heterobifunctional molecule that simultaneously binds to the estrogen receptor alpha (ERα) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. In ER-positive breast cancer cell lines such as MCF-7, this compound has demonstrated significant anti-proliferative activity by efficiently depleting cellular ERα levels.[1][2][3][4] These application notes provide detailed protocols for investigating the effects of this compound on MCF-7 cells, including cell culture, viability, apoptosis, and cell cycle analysis.
Data Presentation
The following tables summarize the known quantitative data for the activity of this compound in MCF-7 cells.
| Parameter | Value | Cell Line | Reference |
| DC₅₀ (ERα Degradation) | 0.17 nM | MCF-7 | [1] |
| IC₅₀ (Cell Proliferation) | 0.77 nM | MCF-7 | |
| ERα Degradation | >95% at 5 nM | MCF-7 |
Experimental Protocols
MCF-7 Cell Culture
1.1. Materials
-
MCF-7 cells (ATCC® HTB-22™)
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
0.01 mg/mL human recombinant insulin
-
Penicillin-Streptomycin (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
1.2. Complete Growth Medium
-
EMEM
-
10% (v/v) Fetal Bovine Serum
-
0.01 mg/mL human recombinant insulin
-
1% (v/v) Penicillin-Streptomycin
1.3. Subculturing Protocol
-
Grow MCF-7 cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with 5-10 mL of sterile PBS.
-
Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.
-
Observe the cells under a microscope to confirm detachment. Gently tap the flask to dislodge the cells.
-
Add 6-8 mL of complete growth medium to the flask to inactivate the trypsin.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
2.1. Materials
-
MCF-7 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
2.2. Protocol
-
Seed 5,000-10,000 MCF-7 cells per well in 100 µL of complete growth medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
3.1. Materials
-
MCF-7 cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
3.2. Protocol
-
Seed MCF-7 cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
4.1. Materials
-
MCF-7 cells treated with this compound
-
PBS
-
Cold 70% Ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
4.2. Protocol
-
Seed MCF-7 cells and treat with this compound as described for the apoptosis assay.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cell pellet (approximately 1 x 10⁶ cells) in 1 mL of cold PBS.
-
While gently vortexing, add 3 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
Mandatory Visualization
Caption: this compound mediated degradation of ERα and its downstream effects.
Caption: Workflow for evaluating the effects of this compound on MCF-7 cells.
References
Application Notes and Protocols for ERD-308 in T47D Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) degrader of the Estrogen Receptor (ER), in studies involving the T47D breast cancer cell line. This document outlines the mechanism of action, offers detailed experimental protocols, and presents key quantitative data to facilitate the design and execution of robust experiments.
Introduction to this compound
This compound is a small molecule designed to specifically target and induce the degradation of the Estrogen Receptor alpha (ERα), a key driver in the majority of breast cancers.[1][2][3] As a PROTAC, this compound functions by hijacking the cell's natural protein disposal system. It acts as a bridge, simultaneously binding to ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of ERα by the proteasome.[4] This mechanism of action makes it a promising therapeutic agent for ER-positive (ER+) breast cancers, including the T47D cell line.[5]
Mechanism of Action of this compound
The functionality of this compound is centered on the PROTAC technology, which induces the degradation of a target protein rather than simply inhibiting its activity.
Quantitative Data Summary
This compound has demonstrated high potency in degrading ERα in T47D cells. The following table summarizes key quantitative metrics from published studies.
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (50% Degradation Concentration) | T47D | 0.43 nM | |
| ERα Degradation | T47D | >95% at 5 nM | |
| Comparison with Fulvestrant | MCF-7 | More complete ER degradation | |
| Effect on ER-regulated genes | - | Suppressed mRNA levels of pGR and GREB1 |
Experimental Protocols
Cell Culture and Maintenance of T47D Cells
T47D cells are an ER+ human ductal breast epithelial tumor cell line.
-
Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
This compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound from the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).
Western Blotting for ERα Degradation
This protocol is to determine the extent of ERα degradation following this compound treatment.
Detailed Steps:
-
Cell Seeding: Seed T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 100 nM) for a specified duration (e.g., 4, 8, 12, 24 hours). Include a vehicle control (DMSO).
-
Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with a primary antibody against ERα overnight at 4°C. Also, probe for a loading control (e.g., β-actin or GAPDH). The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
Cell Viability/Proliferation Assay
This assay measures the effect of this compound on the viability and proliferation of T47D cells.
Materials:
-
T47D cells
-
96-well plates
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)
Protocol:
-
Cell Seeding: Seed T47D cells in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., from 0.01 nM to 1 µM). Include a vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 3-6 days).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (luminescence or absorbance) using a plate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Signaling Pathway Perturbation
This compound-mediated degradation of ERα is expected to downregulate the estrogen signaling pathway. This can be assessed by examining the expression of downstream target genes.
To confirm the downstream effects of this compound, researchers can perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of ERα target genes such as Progesterone Receptor (PGR) and GREB1. A significant reduction in the expression of these genes following this compound treatment would validate the disruption of the estrogen signaling pathway.
Conclusion
This compound is a highly effective degrader of ERα in T47D cells, offering a potent tool for studying the consequences of ERα depletion and for preclinical evaluation of ER-targeted therapies. The protocols and data provided herein serve as a foundational resource for researchers to effectively incorporate this compound into their T47D cell line studies.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for ERα Detection via Western Blotting Following ERD-308 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and quantification of Estrogen Receptor Alpha (ERα) degradation in response to treatment with ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) degrader. The following sections outline the mechanism of action, experimental workflow, and a comprehensive protocol for Western blotting.
Introduction
This compound is a highly effective PROTAC designed to target ERα for degradation.[1][2][3][4][5] It functions by simultaneously binding to ERα and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of ERα. This makes this compound a valuable tool for studying the downstream effects of ERα depletion and for the development of potential therapeutics for ERα-positive cancers. Western blotting is a key technique to visualize and quantify the degradation of ERα protein levels in cells treated with this compound.
Mechanism of Action: this compound-Mediated ERα Degradation
This compound is a heterobifunctional molecule with ligands for both ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing these two proteins into proximity, this compound facilitates the transfer of ubiquitin molecules to ERα, marking it for degradation by the 26S proteasome. This targeted degradation approach offers a powerful method to specifically reduce ERα protein levels within the cell.
Quantitative Data Summary
The potency of this compound in inducing ERα degradation has been quantified in various studies. The following table summarizes the reported DC50 values (the concentration of the compound that results in 50% degradation of the target protein) in common ERα-positive breast cancer cell lines.
| Cell Line | This compound DC50 Value | Reference |
| MCF-7 | 0.17 nM | |
| T47D | 0.43 nM |
Studies have shown that this compound can induce over 95% degradation of ERα at concentrations as low as 5 nM in both MCF-7 and T47D cell lines.
Experimental Protocols
This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect ERα levels.
Part 1: Cell Culture and this compound Treatment
-
Cell Culture:
-
Culture MCF-7 or T47D cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment:
-
Plate cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., a dose-response curve from 0.1 nM to 100 nM). Include a vehicle control (DMSO-treated) group.
-
Remove the old medium from the cells and add the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) to assess the kinetics of degradation. A 4-hour treatment is often sufficient to observe significant degradation.
-
Part 2: Protein Extraction
-
After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail to each well.
-
Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a protein assay such as the Bicinchoninic acid (BCA) assay.
Part 3: Western Blotting for ERα Detection
-
Sample Preparation:
-
Mix an equal amount of protein from each sample (e.g., 20-30 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation and size.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Perform the transfer using a wet or semi-dry transfer system according to the manufacturer's instructions.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for ERα (e.g., rabbit monoclonal or mouse monoclonal) diluted in the blocking buffer. The recommended dilution should be obtained from the antibody datasheet.
-
Incubate overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for a few minutes according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Loading Control:
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH.
-
Mandatory Visualizations
ERα Signaling Pathway and this compound Mechanism of Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for ERD-308 Cell Viability Assay in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-308 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to target the estrogen receptor (ER) for degradation.[1][2] In estrogen receptor-positive (ER+) breast cancer, the ER is a critical driver of tumor growth and proliferation.[2][3] this compound functions by simultaneously binding to the ER and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the ER.[4] This targeted degradation of the ER leads to the suppression of ER-mediated signaling pathways and inhibits the proliferation of ER+ breast cancer cells. These application notes provide a detailed protocol for assessing the effect of this compound on the viability of breast cancer cells.
Data Presentation
The following table summarizes the quantitative data for this compound's activity in ER+ breast cancer cell lines.
| Parameter | Cell Line | Value | Reference |
| DC50 (50% Degradation Concentration) | MCF-7 | 0.17 nM | |
| T47D | 0.43 nM | ||
| IC50 (50% Inhibitory Concentration) | MCF-7 | 0.77 nM |
Experimental Protocols
Cell Viability Assay Using MTT
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of this compound on the viability of ER+ breast cancer cell lines such as MCF-7 and T47D.
Materials:
-
This compound
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide in 2% glacial acetic acid with 16% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete growth medium to achieve final concentrations ranging from 0.01 nM to 100 nM. Include a vehicle control (DMSO at the same concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2. Optimization of the incubation time (from 24 to 96 hours) may be necessary depending on the cell line and experimental goals.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Mandatory Visualizations
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
ERD-308 In Vivo Administration Protocol for Mouse Models: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
ERD-308 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ERα). As a bifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism of action makes this compound a promising therapeutic candidate for ER-positive (ER+) breast cancers. This document provides a summary of publicly available information and outlines a general protocol for the in vivo administration of this compound in mouse models, based on common practices for similar compounds. It is important to note that specific in vivo efficacy, pharmacokinetic, and toxicology data for this compound are not extensively available in the public domain. Therefore, the following protocols should be considered as a starting point for study design and will require optimization.
Introduction
The estrogen receptor is a key driver in the majority of breast cancers.[3] Targeted therapies that modulate ER activity have been a cornerstone of treatment for ER+ breast cancer. However, resistance to these therapies remains a significant clinical challenge. PROTACs like this compound offer an alternative therapeutic strategy by eliminating the target protein altogether, which may overcome some mechanisms of resistance.[4] In preclinical studies, this compound has demonstrated high potency in degrading ERα in ER+ breast cancer cell lines, such as MCF-7 and T47D, at nanomolar concentrations.[5] It has been shown to be more effective at degrading ER and inhibiting cell proliferation than fulvestrant, a selective estrogen receptor degrader (SERD) used in the clinic.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Target | DC50 (nM) | IC50 (nM) | Key Findings | Reference |
| MCF-7 | ERα | 0.17 | 0.77 | Induces >95% ERα degradation at 5 nM. Suppresses mRNA levels of ER-regulated genes pGR and GREB1. | |
| T47D | ERα | 0.43 | - | Induces >95% ERα degradation at 5 nM. |
DC50: Concentration causing 50% of protein degradation. IC50: Concentration causing 50% inhibition of cell proliferation.
Note: No quantitative in vivo data for efficacy, pharmacokinetics, or toxicology of this compound in mouse models was found in the public domain. The tables below are provided as templates for researchers to populate with their own experimental data.
Template for In Vivo Efficacy Data
| Mouse Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | ERα Degradation in Tumor (%) |
| MCF-7 Xenograft | Vehicle | - | - | 0 | 0 |
| MCF-7 Xenograft | This compound | TBD | TBD | TBD | TBD |
| MCF-7 Xenograft | Positive Control | TBD | TBD | TBD | TBD |
Template for Pharmacokinetic Data
| Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Intraperitoneal | TBD | TBD | TBD | TBD | TBD |
| Oral | TBD | TBD | TBD | TBD | TBD |
Template for Toxicology Data
| Mouse Strain | Dose (mg/kg) | Dosing Schedule | Observation Period | Key Findings (e.g., body weight change, clinical signs) |
| e.g., Balb/c | TBD | TBD | TBD | TBD |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A suggested formulation for preparing this compound for oral or intraperitoneal administration is as follows:
-
Solvents: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a separate tube, mix the required volumes of PEG300, Tween-80, and Saline.
-
Slowly add the this compound stock solution to the vehicle mixture while vortexing to ensure a homogenous suspension.
-
It is recommended to prepare the formulation fresh on the day of administration.
General Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol is a general guideline and should be optimized for specific experimental goals.
-
Animal Model: Female immunodeficient mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.
-
Cell Line: MCF-7 human breast cancer cell line.
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 MCF-7 cells in 100 µL of Matrigel into the flank of each mouse.
-
Supplement mice with estrogen (e.g., via a slow-release pellet) to support tumor growth.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements at least twice a week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (e.g., vehicle control, this compound, positive control).
-
-
Drug Administration:
-
Administer this compound via intraperitoneal injection or oral gavage at a predetermined dose and schedule. (Note: Optimal dosage and schedule for this compound need to be determined empirically).
-
-
Efficacy Endpoints:
-
Continue to monitor tumor volume and body weight.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a primary endpoint.
-
Tumor tissue can be processed for pharmacodynamic analysis (e.g., Western blot for ERα levels) and histological examination.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound induced degradation of ERα.
Proposed Experimental Workflow for In Vivo Efficacy Study
Caption: Experimental workflow for a xenograft study.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: ERD-308 Dose-Response in ER+ Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-308 is a potent and specific Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ERα).[1][2][3] As a heterobifunctional molecule, this compound recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the ERα protein, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action makes this compound a promising therapeutic candidate for ER-positive (ER+) breast cancers, which account for a significant majority of breast cancer cases. These application notes provide a summary of the dose-response characteristics of this compound in ER+ breast cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative data for this compound in two widely used ER+ breast cancer cell lines, MCF-7 and T47D.
| Cell Line | Parameter | Value (nM) | Description |
| MCF-7 | DC₅₀ | 0.17 | Half-maximal degradation concentration of ERα |
| T47D | DC₅₀ | 0.43 | Half-maximal degradation concentration of ERα |
| MCF-7 | IC₅₀ | 0.77 | Half-maximal inhibitory concentration of cell proliferation |
Table 1: Summary of this compound activity in ER+ cell lines. Data sourced from multiple studies.[1][2]
This compound induces over 95% degradation of ERα at concentrations as low as 5 nM in both MCF-7 and T47D cells. Furthermore, it has been shown to suppress the mRNA levels of ER-regulated genes, including pGR and GREB1.
Mandatory Visualizations
Signaling Pathway
References
Application Note and Protocol: Preparation of ERD-308 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: ERD-308 is a highly potent, small-molecule Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor (ERα).[1][2] As a bifunctional molecule, it links an ERα antagonist to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, thereby recruiting the cellular ubiquitin-proteasome system to the ERα for its targeted destruction.[3][4] This mechanism makes this compound a valuable tool for studying ER signaling and a potential therapeutic agent for ER-positive breast cancers.[1] Accurate and reproducible experimental results depend on the correct preparation and storage of this compound stock solutions. This document provides a detailed protocol for preparing a concentrated stock solution of this compound using Dimethyl Sulfoxide (DMSO) and outlines best practices for its storage and handling.
This compound Properties and Activity
This compound's efficacy has been demonstrated in various breast cancer cell lines. Key quantitative data are summarized below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | (2S,4R)-1-((S)-2-(2-(5-((5-(4-(ethyl(2-(p-tolyloxy)ethyl)amino)pentyl)oxy)acetamido)pentyl)oxy)acetamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide | |
| Molecular Formula | C₅₅H₆₅N₅O₉S₂ | |
| Molecular Weight | 1004.27 g/mol | |
| CAS Number | 2320561-35-9 | |
| Solubility in DMSO | ~50 mg/mL (~49.79 mM) | |
| DC₅₀ (MCF-7 cells) | 0.17 nM | |
| DC₅₀ (T47D cells) | 0.43 nM | |
| IC₅₀ (MCF-7 cells) | 0.77 nM (Proliferation Inhibition) |
Mechanism of Action: this compound as an ERα PROTAC Degrader
This compound functions by hijacking the cell's natural protein disposal system. It forms a ternary complex between the target protein (ERα) and a component of the E3 ubiquitin ligase machinery (VHL), leading to the ubiquitination and subsequent proteasomal degradation of ERα.
Caption: Mechanism of this compound-mediated degradation of Estrogen Receptor α.
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol details the preparation of a 10 mM stock solution in DMSO. Adjust calculations accordingly for different desired concentrations.
Materials
-
This compound powder (CAS: 2320561-35-9)
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped microcentrifuge tubes (or cryovials)
-
Pipettors and sterile filter tips
-
Vortex mixer
-
Bath sonicator (recommended)
Stock Solution Preparation Workflow
Caption: Workflow for preparing and storing this compound DMSO stock solution.
Step-by-Step Procedure
-
Pre-weigh Vial: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Weigh this compound: Carefully weigh approximately 1 mg of this compound powder into the tared tube. Record the exact weight. For this example, let's assume the weight is 1.004 mg .
-
Calculate DMSO Volume: Use the following formula to determine the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.001004 g / (0.010 mol/L * 1004.27 g/mol )
-
Volume (L) = 0.0001 L = 100 µL
-
-
Add Solvent: Using a calibrated micropipette, add the calculated volume (100 µL) of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Cap the tube tightly and vortex thoroughly. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Note: Using newly opened, anhydrous DMSO is critical, as hygroscopic (water-absorbed) DMSO can significantly reduce the solubility of this compound.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile, light-protected tubes.
-
Labeling and Storage: Clearly label all aliquots with the compound name, concentration (10 mM), date, and solvent. Store immediately according to the guidelines in the following section.
Storage and Handling
Proper storage is crucial to maintain the stability and activity of this compound.
| Form | Storage Temperature | Duration | Special Conditions | Reference(s) |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | |
| DMSO Stock Solution | -80°C | 6 months | Protect from light; aliquot to avoid freeze-thaw. | |
| DMSO Stock Solution | -20°C | 1 month | Protect from light; for shorter-term storage. |
Recommendations for Use:
-
Working Solutions: When preparing working solutions for in vitro assays, thaw a single aliquot of the DMSO stock. Perform serial dilutions in the appropriate cell culture medium immediately before use. Be mindful that the final DMSO concentration in the culture should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
In Vivo Formulations: For animal studies, the DMSO stock solution serves as an intermediate. It is typically diluted further into a final formulation vehicle (e.g., a solution containing PEG300, Tween-80, and saline) immediately before administration. It is recommended to prepare these final working solutions fresh for each experiment.
References
- 1. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Application Notes and Protocols: ERD-308 Treatment for Optimal Estrogen Receptor Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
ERD-308 is a potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Estrogen Receptor alpha (ERα).[1][2] As a heterobifunctional molecule, this compound simultaneously binds to ERα and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα.[2] This mechanism offers a promising therapeutic strategy for ER-positive (ER+) breast cancer.[1][2] These application notes provide a comprehensive guide to utilizing this compound, with a focus on determining the optimal treatment time course for ERα degradation.
Data Presentation
The following tables summarize the key quantitative data reported for this compound in relevant breast cancer cell lines.
Table 1: In Vitro Degradation and Proliferation Inhibition of this compound
| Parameter | Cell Line | Value | Treatment Time | Reference |
| DC₅₀ (50% Degradation Concentration) | MCF-7 | 0.17 nM | 4 hours | |
| T47D | 0.43 nM | 4 hours | ||
| Maximum Degradation | MCF-7 & T47D | >95% (at 5 nM) | Not Specified | |
| IC₅₀ (50% Inhibitory Concentration - Proliferation) | MCF-7 | 0.77 nM | 4 days |
Signaling Pathway and Mechanism of Action
This compound operates through the ubiquitin-proteasome system to induce the degradation of ERα. The process is initiated by the formation of a ternary complex between this compound, ERα, and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to ERα, marking it for recognition and degradation by the 26S proteasome.
Caption: Mechanism of this compound-mediated ERα degradation.
Experimental Protocols
To determine the optimal treatment time course for ERα degradation, a time-dependent Western blot analysis is recommended. The following protocol provides a detailed methodology for this experiment.
Protocol 1: Time Course of this compound-Mediated ERα Degradation by Western Blot
Objective: To determine the optimal treatment duration of this compound for maximal degradation of ERα in breast cancer cell lines.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132, as a control)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-ERα, Mouse anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Experimental Workflow:
Caption: Experimental workflow for time course analysis.
Procedure:
-
Cell Seeding: Seed MCF-7 or T47D cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in complete cell culture medium to the desired final concentration (e.g., 10 nM, based on reported potency).
-
Aspirate the old medium from the cells and replace it with the this compound containing medium.
-
Include a vehicle control (DMSO) and a positive control for proteasome inhibition (e.g., co-treatment with this compound and 10 µM MG132 for the longest time point).
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Cell Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate) and transfer to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ERα and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL detection system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding loading control band intensity.
-
Plot the normalized ERα levels against the treatment time to determine the optimal time for degradation.
-
Conclusion
This compound is a highly effective degrader of ERα. While significant degradation is observed as early as 4 hours, a time-course experiment is crucial for determining the optimal treatment duration for maximal degradation in a specific cellular context. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. It has been noted that this compound demonstrates faster degradation kinetics and more complete degradation compared to Fulvestrant. The effects of this compound on cell proliferation are more pronounced over longer treatment periods, from 8 hours to 4 days.
References
Application Notes and Protocols for ERD-308 in Endocrine Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endocrine therapy is a cornerstone of treatment for estrogen receptor-positive (ER+) breast cancer. However, the development of resistance, both intrinsic and acquired, remains a significant clinical challenge. A key mechanism of resistance involves mutations in the estrogen receptor alpha (ERα) gene (ESR1), which can lead to ligand-independent receptor activity. ERD-308 is a potent, small-molecule Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of ERα.[1] This document provides detailed application notes and protocols for utilizing this compound as a tool to study and overcome endocrine resistance mechanisms.
This compound is a heterobifunctional molecule that consists of a ligand that binds to ERα and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This proximity induces the ubiquitination and subsequent proteasomal degradation of ERα, offering a distinct mechanism of action compared to traditional endocrine therapies like selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).[2][3]
Quantitative Data Summary
This compound has demonstrated high potency in degrading ERα and inhibiting the proliferation of ER+ breast cancer cell lines. The following tables summarize the key quantitative data for this compound and a structurally similar ERα PROTAC, ERD-148, for comparison.
Table 1: ERα Degradation Efficiency (DC50) of this compound
| Cell Line | Receptor Status | DC50 (nM) | Reference |
| MCF-7 | ERα+, WT | 0.17 | [2] |
| T47D | ERα+, WT | 0.43 |
DC50: Concentration required to degrade 50% of the target protein.
Table 2: Anti-proliferative Activity (IC50) of this compound and ERD-148
| Compound | Cell Line | ESR1 Mutation | IC50 (nM) | Reference |
| This compound | MCF-7 | Wild-Type | 0.77 | |
| ERD-148 | MCF-7 | Wild-Type | 0.8 | |
| ERD-148 | MCF-7 | Y537S | 10.5 | |
| ERD-148 | MCF-7 | D538G | 6.1 |
IC50: Concentration required to inhibit 50% of cell proliferation.
Signaling Pathways and Experimental Workflows
To facilitate the understanding of this compound's mechanism of action and its application in research, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol details the procedure for assessing this compound-induced degradation of ERα in adherent breast cancer cells.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D, or engineered lines with ESR1 mutations)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ERα (e.g., Cell Signaling Technology #8644, 1:1000 dilution), anti-β-actin (1:5000 dilution, as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Aspirate the old medium and treat the cells with the different concentrations of this compound. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate the cells for the desired time period (e.g., 4, 8, 16, 24 hours).
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-ERα and anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of remaining ERα relative to the vehicle control to determine the DC50 value.
-
Protocol 2: Cell Viability Assay (MTT/CCK-8)
This protocol measures the effect of this compound on the proliferation and viability of breast cancer cells.
Materials:
-
ER+ breast cancer cell lines
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT or CCK-8/WST-8 reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Treatment: Prepare a serial dilution of this compound in complete medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 4-6 days).
-
Viability Assessment:
-
For MTT Assay: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Aspirate the medium and add 150 µL of solubilization solution (e.g., DMSO). Shake the plate for 10 minutes to dissolve the formazan crystals.
-
For CCK-8/WST-8 Assay: Add 10 µL of CCK-8/WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8/WST-8) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for ERα Target Gene Expression
This protocol is for measuring the effect of this compound on the mRNA expression of ERα downstream target genes, such as pS2 (TFF1) and GREB1.
Materials:
-
ER+ breast cancer cell lines
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
qPCR instrument
-
Primers for target genes and a housekeeping gene (e.g., GAPDH or ACTB)
Table 3: Suggested qPCR Primer Sequences
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| ESR1 (ERα) | AAGTATTCAAGGACATAACG | TATCCCACCTTTCATCAT | |
| TFF1 (pS2) | CTGTTTCGTCGCCTTGGAG | GGCAGATCCCTGCAGAAG | (Designed based on common sequences) |
| GREB1 | GCTACGGAGTGTCGTGTGGA | GCTGGTACTGGGCATAGTGG | (Designed based on common sequences) |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | (Commonly used) |
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described in the Western Blot protocol for a desired time (e.g., 24 hours). Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and then to the vehicle-treated control.
-
Conclusion
This compound is a valuable research tool for investigating the mechanisms of endocrine resistance in ER+ breast cancer. Its ability to potently and effectively degrade both wild-type and potentially mutant forms of ERα allows for the exploration of downstream signaling events and the assessment of novel therapeutic strategies to overcome resistance. The protocols provided herein offer a framework for researchers to incorporate this compound into their studies.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
Troubleshooting & Optimization
ERD-308 solubility issues in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for handling ERD-308, a potent proteolysis targeting chimera (PROTAC) estrogen receptor (ER) degrader.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic organic molecule designed as a PROTAC to target the estrogen receptor (ERα) for degradation. It is composed of a ligand that binds to the ERα, a linker, and a ligand that recruits the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual-binding mechanism leads to the ubiquitination and subsequent degradation of the ERα protein by the proteasome. In breast cancer cell lines such as MCF-7 and T47D, this compound has demonstrated high potency in inducing ER degradation and inhibiting cell proliferation.
Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What are the common causes?
Precipitation of small molecule inhibitors like this compound in cell culture media is a common issue that can arise from several factors:
-
Poor Aqueous Solubility: As a complex organic molecule, this compound may have inherently low solubility in aqueous solutions like cell culture media.
-
High Final Concentration: The intended experimental concentration might exceed the solubility limit of this compound in the specific medium being used.
-
"Solvent Shock": When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.
-
Media Components: Interactions with components in the cell culture medium, such as proteins and salts, can reduce the solubility of the compound.
-
pH of the Medium: The pH of the cell culture medium (typically around 7.4) can influence the ionization state of this compound, which in turn can affect its solubility.
-
Temperature: Changes in temperature, for instance, moving from room temperature to a 37°C incubator, can sometimes decrease the solubility of certain compounds.
Q3: What is the recommended solvent for preparing an this compound stock solution?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of hydrophobic small molecules like this compound for in vitro experiments. It is important to use a final DMSO concentration in your cell culture that is as low as possible (ideally ≤ 0.5%) to avoid solvent-induced cellular toxicity.
Q4: Can the type of cell culture medium affect this compound solubility?
Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Different media formulations have varying concentrations of amino acids, salts, vitamins, and other components that can interact with the compound. It is advisable to test the solubility of this compound in the specific medium you intend to use for your experiments.
Troubleshooting Guide: this compound Precipitation in Cell Culture Media
If you are experiencing precipitation of this compound in your cell culture experiments, follow these troubleshooting steps:
Step 1: Check the Stock Solution
-
Action: Visually inspect your this compound stock solution for any signs of precipitation.
-
Troubleshooting: If precipitate is present, gently warm the solution (not exceeding 40°C) or sonicate it in a water bath for 5-10 minutes to aid dissolution. If the precipitate persists, the stock concentration may be too high. Consider preparing a new stock solution at a lower concentration.
Step 2: Optimize the Dilution Method
-
Action: When preparing the working solution, avoid adding the this compound stock solution directly to the full volume of cold media.
-
Troubleshooting:
-
Serial Dilution: Perform serial dilutions of your stock solution in pre-warmed (37°C) cell culture medium.
-
Gradual Addition: Add the stock solution drop-wise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and even distribution.
-
Step 3: Modify the Final Concentration and Solvent Conditions
-
Action: Evaluate if the final concentration of this compound is appropriate.
-
Troubleshooting:
-
Lower the Final Concentration: Test a lower final concentration of this compound in your experiment to see if the precipitation issue is resolved.
-
Co-solvent System: For particularly challenging solubility issues, consider the use of a biocompatible surfactant, such as Pluronic® F-68, in your cell culture medium to help maintain the solubility of the compound.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (not exceeding 40°C) can also be applied.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in pre-warmed medium. For example, dilute the 10 mM stock 1:100 in medium to get a 100 µM solution.
-
Use this intermediate dilution to prepare your final working concentrations.
-
-
Final Dilution: Add the required volume of the intermediate or stock solution to the pre-warmed cell culture medium to achieve the final desired concentration. Add the this compound solution drop-wise while gently swirling the medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept low (e.g., <0.5%) to minimize any potential effects on the cells.
Data Presentation
Table 1: Example Solubility of this compound in Common Solvents
| Solvent | Solubility (Approximate) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| Water | Insoluble |
Note: This data is representative and should be confirmed experimentally.
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Action |
| Precipitate in stock solution | Concentration too high | Prepare a new, lower concentration stock. Gently warm or sonicate. |
| Precipitate upon dilution | "Solvent shock", poor aqueous solubility | Perform serial dilutions in pre-warmed media. Add stock solution slowly. |
| Precipitate after incubation | Media component interaction, temperature change | Test different media formulations. Consider using a co-solvent. |
Visualizations
Caption: Mechanism of action of this compound as a PROTAC for ERα degradation.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 5. This compound | TargetMol [targetmol.com]
managing unexpected cytotoxicity with ERD-308
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing and troubleshooting unexpected cytotoxicity during in-vitro experiments with ERD-308.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, small-molecule Proteolysis Targeting Chimera (PROTAC) designed to target the Estrogen Receptor alpha (ERα).[1][2][3] It is a heterobifunctional molecule, meaning it has two key parts: one end binds to the ERα protein, and the other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[4][5] By bringing the target protein (ERα) and the E3 ligase into close proximity, this compound induces the ubiquitination and subsequent degradation of ERα by the cell's proteasome.
Q2: What is the expected biological effect of this compound?
The primary, expected effect of this compound is the degradation of ERα, which leads to the inhibition of cell proliferation in ER-positive (ER+) breast cancer cell lines. It has demonstrated more complete ER degradation and more effective inhibition of cell proliferation in MCF-7 cells when compared to fulvestrant, an approved Selective ER Degrader (SERD).
Q3: What constitutes "unexpected" cytotoxicity with this compound?
Unexpected cytotoxicity would be any cytotoxic or cell death event that falls outside the intended on-target, anti-proliferative effect in ER+ cells. Examples include:
-
Significant cytotoxicity in ER-negative cell lines, which should not be affected by ERα degradation.
-
Cell death observed at concentrations far below the established IC50/DC50 values for ERα degradation.
-
A mechanism of cell death (e.g., rapid necrosis) that is inconsistent with the expected anti-proliferative effect.
-
Toxicity observed in non-cancerous primary cells or control cell lines.
Q4: Could unexpected cytotoxicity be caused by off-target effects?
Yes. Off-target effects are unintended interactions between a compound and other biomolecules that are not the intended target. While this compound is designed for ERα, it is possible for it or its components to interact with other proteins, leading to unforeseen cellular toxicity. Differentiating between on-target and off-target effects is a critical step in troubleshooting.
Troubleshooting Guide for Unexpected Cytotoxicity
Issue 1: High cytotoxicity is observed across all tested cell lines, including ER-negative controls.
This scenario suggests a general cytotoxic effect or an experimental artifact rather than a specific on-target action.
| Possible Cause | Recommended Solution |
| Compound Instability/Purity | Verify the purity of the this compound batch. Ensure the compound is stable in your specific cell culture medium over the course of the experiment. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level (typically <0.5%). Run a vehicle-only control to confirm it is not the source of cytotoxicity. |
| Cell Culture Contamination | Test cultures for microbial contamination (especially mycoplasma), which can cause cell death and confound results. |
| Incorrect Concentration | Double-check all calculations for stock solutions and final dilutions. Perform a new serial dilution and repeat the dose-response curve. |
| Poor Cell Health | Ensure cells are healthy, in the logarithmic growth phase, and within a low passage number. Stressed or overly confluent cells can be more susceptible to toxins. |
Issue 2: The dose-response curve is atypical (e.g., not sigmoidal, U-shaped).
An unusual dose-response curve can indicate issues with the compound's behavior in the assay.
| Possible Cause | Recommended Solution |
| Compound Precipitation | This compound may have limited solubility in aqueous media. Visually inspect the wells for precipitate. Ensure the compound is fully dissolved in the solvent before adding to the media. |
| PROTAC "Hook Effect" | At very high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-E3 Ligase) instead of the productive ternary complex, reducing degradation and potentially altering the dose-response. Extend the concentration range to lower values to ensure you capture the full curve. |
| Assay Interference | The compound may interfere with the viability assay itself (e.g., affecting reductase activity in MTT assays or luciferase in ATP-based assays). Use an orthogonal assay that measures a different aspect of cell health (e.g., switch from a metabolic assay to a membrane integrity assay like LDH release). |
Issue 3: How can I determine if the observed cell death is due to on-target ERα degradation?
This is crucial for validating that the compound's cytotoxic effect is mediated by its intended mechanism.
| Recommended Action | Experimental Protocol | Expected Outcome |
| Correlate Cytotoxicity with Target Degradation | Perform a Western Blot for ERα protein levels in parallel with your cell viability assay, using the same concentrations of this compound. | The degree of cytotoxicity should correlate with the degree of ERα degradation. The concentrations causing degradation (DC50) should align with those causing a loss of viability (IC50). |
| Use a Structurally Different Inhibitor | Treat cells with a different, structurally unrelated ERα degrader or inhibitor. | If the cytotoxic phenotype is reproduced, it is more likely to be a true on-target effect. |
| Conduct a Rescue Experiment | If possible, transfect cells with a mutant form of ERα that cannot be recognized by this compound but remains functional. Treat these cells with this compound. | If the cytotoxicity is reversed or reduced in cells expressing the resistant mutant, it strongly supports an on-target mechanism. |
Issue 4: How can I distinguish between apoptosis and necrosis?
Understanding the cell death pathway provides insight into the compound's mechanism of action.
| Recommended Action | Experimental Protocol | Interpretation |
| Differentiate Cell Death Pathways | Perform an apoptosis assay using Annexin V and Propidium Iodide (PI) staining, followed by flow cytometry analysis. | This assay distinguishes between healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+). |
| Measure Caspase Activity | Use a luminescent or fluorescent assay to measure the activity of key executioner caspases, such as caspase-3 and caspase-7. | An increase in caspase-3/7 activity is a hallmark of apoptosis. |
Quantitative Data Summary
The following data summarizes the reported potency of this compound in ER+ breast cancer cell lines.
| Parameter | Cell Line | Value | Reference(s) |
| DC50 (50% Degradation Concentration) | MCF-7 | 0.17 nM | |
| T47D | 0.43 nM | ||
| IC50 (50% Inhibitory Concentration) | MCF-7 | 0.77 nM |
Note: this compound induces over 95% ERα degradation at concentrations as low as 5 nM in both MCF-7 and T47D cell lines.
Experimental Protocols
Protocol 1: Cell Viability Assay (General)
This protocol describes a general workflow for a 96-well plate-based cell viability assay (e.g., CellTiter-Glo®, Resazurin, or MTT).
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in an incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations. Ensure the final DMSO concentration in all wells remains constant and non-toxic (<0.5%).
-
Cell Treatment: Treat cells with the desired range of this compound concentrations. Include vehicle-only (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent to each well according to the manufacturer's instructions (e.g., CellTiter-Glo® reagent for measuring ATP).
-
Signal Measurement: Incubate as required by the manufacturer's protocol, then measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
Data Analysis: Calculate the percent viability for each concentration relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Apoptosis Assay via Annexin V & Propidium Iodide (PI) Staining
This protocol allows for the differentiation of live, apoptotic, and necrotic cells by flow cytometry.
-
Cell Treatment: Seed 1-2 x 10^6 cells in a 6-well plate and treat with this compound (and controls) for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant from the corresponding well.
-
Washing: Wash the collected cells twice with cold 1X PBS and centrifuge (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) to the cell suspension according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer within one hour. Healthy cells will be negative for both stains (Annexin V-/PI-). Early apoptotic cells will be Annexin V positive and PI negative (Annexin V+/PI-). Late apoptotic or necrotic cells will be positive for both stains (Annexin V+/PI+).
Protocol 3: Cell Cycle Analysis via Propidium Iodide (PI) Staining
This protocol is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).
-
Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample after treatment with this compound.
-
Washing: Wash cells with cold 1X PBS.
-
Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate for at least 2 hours at -20°C. Cells can be stored at this stage for several weeks.
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol and wash with 1X PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. The RNase is crucial to prevent staining of double-stranded RNA.
-
Incubation: Incubate in the dark for 15-30 minutes at room temperature.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be measured, allowing for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases. An accumulation of cells in a specific phase may indicate a cell cycle arrest.
Visualizations: Workflows and Mechanisms
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Tyrosine Phosphatases via PROteolysis-TArgeting Chimeras (PROTACs): Current Developments and Prospects [mdpi.com]
Technical Support Center: Troubleshooting ERD-308 Experiments
This technical support center provides guidance for researchers and drug development professionals encountering issues with ERD-308-mediated degradation of the Estrogen Receptor (ER).
Troubleshooting Guide
Question: Why am I observing inconsistent or no degradation of the Estrogen Receptor (ERα) with this compound in my experiment?
Answer:
Several factors can contribute to a lack of ERα degradation when using this compound. This compound is a highly potent Proteolysis Targeting Chimera (PROTAC) that induces ERα degradation by recruiting the Von Hippel-Lindau (VHL) E3 ubiquitin ligase to the receptor, leading to its ubiquitination and subsequent destruction by the proteasome.[1][2] If this process is not occurring as expected, consider the following potential causes and troubleshooting steps:
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a PROTAC designed to specifically target and degrade the Estrogen Receptor alpha (ERα).[1][3][4] It is a heterobifunctional molecule, meaning it has two active ends connected by a linker. One end binds to ERα, and the other end binds to an E3 ubiquitin ligase, in this case, VHL. This binding brings the E3 ligase into close proximity with ERα, facilitating the transfer of ubiquitin molecules to the receptor. This poly-ubiquitination marks ERα for degradation by the cell's natural protein disposal system, the proteasome.
2. In which cell lines is this compound effective?
This compound has been shown to be highly effective in ER-positive breast cancer cell lines, specifically MCF-7 and T47D. The effectiveness of this compound is dependent on the expression of both ERα and the VHL E3 ligase in the cell line.
3. What is the "hook effect" in the context of PROTACs like this compound?
The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (this compound-ERα and this compound-VHL) instead of the productive ternary complex (ERα-ERD-308-VHL) required for degradation. This excess of binary complexes effectively sequesters the components needed for the degradation process, leading to reduced efficacy.
4. How can I confirm that the observed protein degradation is specific to the action of this compound?
To confirm specificity, you can include several controls in your experiment:
-
Negative Control: Use a vehicle control (e.g., DMSO) to ensure the solvent is not causing the degradation.
-
Inactive Epimer Control: If available, use an inactive version of the PROTAC that can bind to the target but not the E3 ligase, or vice versa. This will show that both binding events are necessary for degradation.
-
Proteasome Inhibitor: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). If this compound works through the proteasome, its effect should be rescued by the inhibitor, meaning you will see an accumulation of ubiquitinated ERα and a lack of degradation.
Quantitative Data Summary
The following table summarizes the reported quantitative data for this compound's activity in relevant cell lines.
| Parameter | MCF-7 Cells | T47D Cells | Reference |
| DC50 | 0.17 nM | 0.43 nM | |
| Maximal Degradation | >95% at 5 nM | >95% at 5 nM | |
| IC50 (Cell Proliferation) | 0.77 nM | Not Reported |
-
DC50: The concentration of the compound that results in 50% degradation of the target protein.
-
IC50: The concentration of the compound that inhibits a biological process (in this case, cell proliferation) by 50%.
Experimental Protocol: Western Blot for ERα Degradation
This protocol outlines a standard Western blot procedure to assess the degradation of ERα after treatment with this compound.
-
Cell Culture and Treatment:
-
Plate ER-positive cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 8, 16, or 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the percentage of ERα degradation relative to the vehicle control.
-
Visualizations
Caption: Mechanism of Action for this compound.
References
- 1. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
ERD-308 Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and controlling for potential off-target effects of ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) degrader of the Estrogen Receptor (ER).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a heterobifunctional PROTAC designed to specifically target the Estrogen Receptor (ERα) for degradation.[1][2][3][4][5] It consists of a ligand that binds to ERα and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome. This targeted degradation of ERα has shown potent anti-proliferative effects in ER-positive breast cancer cell lines.
Q2: What are the potential off-target effects of this compound?
While this compound is designed for high selectivity towards ERα, like all small molecules, it has the potential for off-target effects. These can arise from several mechanisms:
-
Binding to unintended proteins: The ERα-targeting ligand or the VHL-recruiting ligand could have affinity for other proteins, leading to their unintended degradation.
-
"Linker-driven" effects: The linker connecting the two ligands could contribute to off-target binding.
-
E3 ligase-related effects: Overexpression or altered activity of the recruited E3 ligase (VHL) could have broader cellular consequences.
-
PROTAC-independent effects: The individual components of this compound (the ERα ligand and the VHL ligand) could exert biological effects independent of protein degradation.
Q3: How can I experimentally control for off-target effects of this compound?
A multi-pronged approach is recommended to identify and validate potential off-target effects. This includes a combination of global, unbiased methods and targeted validation experiments. Key control experiments include:
-
Inactive control molecules: Synthesize or obtain control molecules where either the ERα-binding or the VHL-binding moiety is mutated to abolish binding. These controls help to distinguish between on-target degradation and non-specific effects.
-
Global proteomic analysis: Employ techniques like mass spectrometry to compare the proteome of cells treated with this compound versus control-treated cells. This can identify all proteins that are degraded upon this compound treatment.
-
Targeted protein analysis: Use western blotting to monitor the levels of suspected off-target proteins.
-
Cellular Thermal Shift Assay (CETSA): This method can be used to confirm direct binding of this compound to potential off-target proteins in a cellular context.
Troubleshooting Guide
| Observed Problem | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype not consistent with ERα degradation. | This compound may be degrading an off-target protein that is responsible for the observed phenotype. | Perform global proteomics to identify all degraded proteins. Validate key off-targets with western blotting. Use inactive control molecules to see if the phenotype persists. |
| Toxicity or cell death at concentrations where ERα is fully degraded. | An off-target protein essential for cell viability may be degraded. | Titrate this compound to the lowest effective concentration for ERα degradation. Perform a dose-response curve and compare the DC50 for ERα with the IC50 for cell viability. Investigate potential degradation of known essential proteins via targeted proteomics. |
| Inconsistent results between different cell lines. | The expression levels of off-target proteins or components of the ubiquitin-proteasome system may differ between cell lines. | Characterize the expression levels of your target (ERα) and potential off-targets in the cell lines being used. |
| This compound shows reduced efficacy over time. | Cells may be developing resistance through mechanisms that affect on- or off-target protein levels. | Analyze the proteome of resistant cells to identify any changes in protein expression, including potential compensatory upregulation of off-target proteins. |
Quantitative Data Summary
The following table summarizes the key potency data for this compound in inducing the degradation of its intended target, ERα. To date, no quantitative data on the off-target degradation profile of this compound has been published. Researchers are encouraged to generate such data for their specific cellular models.
| Parameter | MCF-7 Cells | T47D Cells | Reference |
| DC50 (ERα Degradation) | 0.17 nM | 0.43 nM | |
| IC50 (Cell Proliferation) | 0.77 nM | Not Reported |
Key Experimental Protocols
Global Proteomic Analysis for Off-Target Profiling
Objective: To identify all proteins that are degraded upon treatment with this compound in an unbiased manner.
Methodology:
-
Cell Culture and Treatment: Culture ER-positive breast cancer cells (e.g., MCF-7) to ~80% confluency. Treat cells with vehicle control, this compound (at a concentration known to induce maximal ERα degradation, e.g., 10 nM), and an inactive control molecule for a defined period (e.g., 24 hours).
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer compatible with mass spectrometry (e.g., RIPA buffer with protease and phosphatase inhibitors). Quantify protein concentration using a BCA assay.
-
Protein Digestion: Reduce, alkylate, and digest protein extracts with trypsin overnight.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use appropriate software (e.g., MaxQuant) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the controls.
Western Blotting for Targeted Off-Target Validation
Objective: To confirm the degradation of specific off-target proteins identified from global proteomics or predicted based on structural similarity to ERα.
Methodology:
-
Cell Treatment and Lysis: Treat cells as described for the global proteomic analysis. Lyse cells and quantify protein concentration.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensities using densitometry software.
Visualizations
Caption: On-target vs. potential off-target mechanism of this compound.
Caption: Experimental workflow for identifying and validating off-target effects.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing ERD-308 Efficacy in Resistant Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional PROTAC designed to target the estrogen receptor alpha (ERα) for degradation.[1][2] It consists of a ligand that binds to ERα and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This simultaneous binding forms a ternary complex, leading to the ubiquitination of ERα and its subsequent degradation by the proteasome.[2] This mechanism of action allows for the elimination of the ERα protein, rather than just blocking its activity.
Q2: What are the reported efficacy metrics for this compound in sensitive ER+ breast cancer cell lines?
This compound has demonstrated high potency in inducing ERα degradation and inhibiting cell proliferation in ER+ breast cancer cell lines such as MCF-7 and T47D.
Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are still under investigation, resistance to PROTACs, in general, can arise from several factors:
-
Mutations or downregulation of E3 ligase components: As this compound relies on the VHL E3 ligase, any alterations in the components of the VHL complex, such as mutations or decreased expression of VHL or Cullin-RING ligase (CRL) components, can impair its efficacy.
-
Alterations in the ubiquitin-proteasome system (UPS): Changes in the cellular machinery responsible for protein degradation can also lead to resistance.
-
Target protein mutations: While PROTACs can often tolerate some mutations in the target protein, certain mutations in ERα might affect the binding of this compound or the formation of a stable ternary complex. However, a close analog, ERD-148, has shown efficacy against ERα with common resistance-conferring mutations like Y537S and D538G.
-
Drug efflux: Increased expression of drug efflux pumps, such as multidrug resistance protein 1 (MDR1), could potentially reduce the intracellular concentration of this compound.
Q4: How can I overcome resistance to this compound in my cell lines?
Several strategies can be explored to enhance the efficacy of this compound in resistant cell lines:
-
Combination Therapy: Combining this compound with other therapeutic agents can be a powerful approach. For instance, combining with CDK4/6 inhibitors may be effective in overcoming resistance, as these inhibitors target a key pathway in ER+ breast cancer.
-
Targeting Downstream Pathways: If resistance is due to the activation of bypass signaling pathways, inhibitors of these pathways could be used in combination with this compound.
-
Modulating the Ubiquitin-Proteasome System: Investigating agents that can enhance the activity of the UPS could potentially increase the efficacy of this compound.
Troubleshooting Guides
Problem 1: Suboptimal ERα Degradation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Start with a range from 0.1 nM to 1 µM. |
| Insufficient Treatment Duration | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment time for maximal ERα degradation. |
| Low VHL E3 Ligase Expression | Confirm the expression of VHL in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or exploring methods to enhance VHL expression. |
| Impaired Proteasome Function | Treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound. An accumulation of ubiquitinated ERα would suggest that the upstream degradation machinery is functional. |
| Cell Line Authenticity and Passage Number | Ensure your cell line is authentic and has not been passaged excessively, which can lead to phenotypic drift. |
Problem 2: Lack of Antiproliferative Effect Despite ERα Degradation
Possible Causes & Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Activation of Bypass Signaling Pathways | Investigate the activation of alternative growth factor receptor pathways (e.g., EGFR, HER2) or downstream signaling cascades (e.g., PI3K/AKT/mTOR) using phosphoprotein-specific antibodies. Consider combination therapy with inhibitors of these pathways. |
| Cell Cycle Dysregulation | Analyze the cell cycle profile of your resistant cells using flow cytometry. Resistance can be associated with alterations in cell cycle proteins. Combination with cell cycle inhibitors like CDK4/6 inhibitors may be beneficial. |
| ERα-Independent Growth | Determine if your resistant cell line has become ERα-independent. Assess the effect of estrogen withdrawal on cell proliferation. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in ER+ Breast Cancer Cell Lines
| Cell Line | DC50 (nM) | IC50 (nM) | Maximum ERα Degradation | Reference |
| MCF-7 | 0.17 | 0.77 | >95% at 5 nM | |
| T47D | 0.43 | Not Reported | >95% at 5 nM |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 nM) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Protocol 2: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 3-5 days).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well, incubate for 10 minutes, and measure the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of this compound leading to ERα degradation.
Caption: A logical workflow for troubleshooting reduced this compound efficacy.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
ERD-308 Technical Support Center: A Guide for Primary Cell Culture Applications
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the application of ERD-308 in primary cell cultures. As a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor (ER), this compound has shown significant promise in cancer cell lines.[1][2][3] This guide provides extrapolated and adapted protocols, troubleshooting advice, and frequently asked questions (FAQs) to support the extension of its use into more physiologically relevant primary cell culture models.
Disclaimer: The following protocols and recommendations are adapted from existing data on this compound in cell lines and general best practices for primary cell culture. Optimization for your specific primary cell type is critical for successful experimental outcomes.
Troubleshooting Guides
Primary cells are inherently more sensitive than immortalized cell lines.[4] When using a novel compound like this compound, you may encounter specific challenges. This section addresses potential issues in a question-and-answer format.
Issue 1: Low Cell Viability or Cytotoxicity After this compound Treatment
-
Question: I observed a significant decrease in my primary cell viability after treating with this compound, even at concentrations reported to be effective in cancer cell lines. What could be the cause?
-
Possible Causes & Solutions:
-
Solvent Toxicity: Primary cells can be sensitive to solvents like DMSO. Ensure the final DMSO concentration in your culture medium is kept to a minimum, ideally below 0.1%. Prepare a high-concentration stock of this compound to minimize the volume of solvent added.
-
On-Target Toxicity: While this compound targets ER for degradation, the depletion of this receptor may have unforeseen consequences on the viability of your specific primary cell type. Consider performing a dose-response curve with a wide range of this compound concentrations to determine the optimal balance between ER degradation and cell viability.
-
Off-Target Effects: PROTACs can sometimes exhibit off-target effects.[5] It is advisable to include a negative control, such as an inactive version of the PROTAC if available, to distinguish between on-target and off-target toxicity.
-
Culture Conditions: Primary cells have specific nutrient and environmental requirements. Ensure your culture medium and supplements are optimized for your cell type and that the cells are healthy before initiating treatment.
-
Issue 2: Inconsistent or No Estrogen Receptor (ER) Degradation
-
Question: My Western blot or other protein analysis shows inconsistent or no degradation of ER in my primary cells after this compound treatment. How can I troubleshoot this?
-
Possible Causes & Solutions:
-
Suboptimal Concentration: The effective concentration of this compound may differ between primary cells and cancer cell lines. Perform a dose-response experiment to identify the optimal concentration for ER degradation in your specific cell type.
-
Insufficient Treatment Time: The kinetics of PROTAC-mediated degradation can vary. A time-course experiment (e.g., 4, 8, 12, 24, 48 hours) will help determine the optimal treatment duration.
-
E3 Ligase Expression: this compound utilizes the von Hippel-Lindau (VHL) E3 ligase to mediate ER degradation. Verify the expression level of VHL in your primary cells. Low VHL expression could limit the efficacy of this compound.
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity. Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light. Avoid repeated freeze-thaw cycles.
-
Protein Extraction and Detection: Optimize your protein lysis and Western blotting protocols to ensure efficient extraction and sensitive detection of ER.
-
Issue 3: Difficulty in Reproducing Results
-
Question: I am finding it difficult to obtain reproducible results between experiments. What factors should I consider?
-
Possible Causes & Solutions:
-
Primary Cell Variability: Primary cells isolated from different donors or even different batches from the same donor can exhibit significant variability. It is crucial to characterize each batch of primary cells thoroughly.
-
Passage Number: Primary cells have a limited lifespan and their characteristics can change with each passage. It is recommended to use cells at a consistent and low passage number for all experiments.
-
Experimental Consistency: Maintain strict consistency in all experimental parameters, including cell seeding density, treatment conditions, and analysis methods.
-
Reagent Quality: Use high-quality, tested reagents and media to minimize variability.
-
Frequently Asked Questions (FAQs)
General
-
Q: What is the mechanism of action of this compound?
-
A: this compound is a PROTAC that induces the degradation of the Estrogen Receptor (ER). It is a heterobifunctional molecule with one end binding to ER and the other to the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of ER, targeting it for degradation by the proteasome.
-
-
Q: In which cell types has this compound been tested?
-
A: this compound has been primarily evaluated in human breast cancer cell lines, such as MCF-7 and T47D, where it has shown high potency in degrading ERα. Its efficacy and optimal concentration in primary cell cultures will require empirical determination.
-
Protocol and Experimental Design
-
Q: What is a recommended starting concentration range for this compound in primary cells?
-
A: Based on its high potency in cell lines (DC50 values of 0.17 nM in MCF-7 and 0.43 nM in T47D cells), a starting concentration range of 0.1 nM to 100 nM is recommended for dose-response studies in primary cells.
-
-
Q: How should I prepare and store this compound?
-
A: Prepare a high-concentration stock solution in a suitable solvent like DMSO. Aliquot the stock solution and store it at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light. Avoid repeated freeze-thaw cycles to maintain the compound's integrity.
-
-
Q: What controls should I include in my experiments?
-
A: Essential controls include:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Untreated Control: Cells that are not exposed to any treatment.
-
Positive Control (if available): A known ER-degrading compound or treatment.
-
Negative Control (if available): An inactive analogue of this compound that does not bind to ER or VHL.
-
-
Data Interpretation and Analysis
-
Q: How can I confirm that this compound is specifically degrading ER?
-
A: Western blotting is a standard method to quantify the levels of ER protein. To assess specificity, you can also measure the levels of other unrelated proteins to ensure they are not affected by this compound treatment.
-
-
Q: What are the downstream effects of ER degradation that I can measure?
-
A: ER degradation is expected to inhibit the transcription of ER-regulated genes. You can perform RT-qPCR to measure the mRNA levels of known ER target genes, such as pGR and GREB1.
-
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound based on studies in cancer cell lines. These values should be used as a reference for designing experiments in primary cell cultures.
Table 1: Potency of this compound in Cancer Cell Lines
| Cell Line | Target | DC50 (nM) | IC50 (nM) | Reference |
| MCF-7 | ER | 0.17 | 0.77 | |
| T47D | ER | 0.43 | N/A |
DC50: Concentration for 50% maximal degradation. IC50: Concentration for 50% maximal inhibition of cell proliferation.
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Special Instructions | Reference |
| -80°C | Up to 6 months | Protect from light | |
| -20°C | Up to 1 month | Protect from light |
Experimental Protocols
Protocol 1: General Procedure for Treating Primary Cells with this compound
-
Cell Seeding: Plate your primary cells at the desired density in a suitable culture vessel and allow them to adhere and stabilize for at least 24 hours.
-
This compound Preparation: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium. Ensure the final solvent concentration is consistent across all treatments and the vehicle control.
-
Treatment: Carefully remove the old medium from your cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 48 hours) under standard culture conditions (e.g., 37°C, 5% CO2).
-
Cell Lysis and Analysis: After the treatment period, wash the cells with cold PBS and lyse them using a suitable lysis buffer for downstream protein analysis (e.g., Western blotting) or RNA extraction (e.g., RT-qPCR).
Protocol 2: Assessing ER Degradation by Western Blotting
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ER overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the ER signal to a loading control (e.g., GAPDH or β-actin) to determine the extent of ER degradation.
Visualizations
References
- 1. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 2. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 3. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ERD-308 Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in ERD-308 cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Estrogen Receptor (ER).[1][2][3][4] It functions by simultaneously binding to the ER and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the ER, marking it for degradation by the proteasome. This mechanism of action makes this compound a subject of interest in the research of ER-positive (ER+) breast cancer.[2]
Q2: In which cell lines is this compound effective?
This compound has demonstrated high potency in ER+ breast cancer cell lines, such as MCF-7 and T47D. It has been shown to induce over 95% ER degradation at nanomolar concentrations in these cell lines.
Q3: What are the most common sources of variability in this compound cell-based assays?
The most common sources of variability include:
-
The "Edge Effect": Discrepancies in data between the outer and inner wells of a microplate, primarily due to evaporation and temperature gradients.
-
Serum Batch Variability: Different lots of serum can have varying compositions of growth factors and hormones, affecting cell growth and response to treatment.
-
Inconsistent Cell Seeding: Uneven cell distribution across wells leads to variability in the starting cell number for treatment.
-
Pipetting Errors: Inaccurate or inconsistent liquid handling can alter final compound concentrations and reagent volumes.
-
Incubation Time: The duration of drug treatment and reagent incubation can significantly impact assay results.
-
Cell Passage Number: As the passage number of a cell line increases, its characteristics can change, leading to altered responses to stimuli.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells.
-
Inconsistent dose-response curves.
| Possible Cause | Recommended Solution |
| Inconsistent Cell Seeding | - Ensure the cell suspension is thoroughly mixed before and during plating. - Use a multichannel pipette for seeding 96-well plates. - Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution. |
| "Edge Effect" | - Avoid using the outer rows and columns of the microplate for experimental samples. - Fill the perimeter wells with sterile PBS or media to create a humidity barrier. - Use microplates with moats designed to be filled with liquid to minimize evaporation. - Use sealing tapes or low-evaporation lids. |
| Pipetting Errors | - Ensure pipettes are regularly calibrated. - Pre-wet pipette tips before aspirating reagents. - Use reverse pipetting techniques for viscous solutions. |
Issue 2: Poor Signal-to-Noise Ratio
Symptoms:
-
Low signal intensity.
-
High background noise.
| Possible Cause | Recommended Solution |
| Suboptimal Reagent Concentration | - Titrate key reagents, such as detection substrates, to determine the optimal concentration. |
| Incorrect Incubation Times | - Optimize the incubation time for both the this compound treatment and the final detection reagent. Reading the signal too early may result in a poor signal-to-noise ratio, while incubating for too long might lead to signal saturation. |
| Inappropriate Microplate Choice | - For luminescence-based assays, use white, opaque-walled plates to maximize the light signal. - For fluorescence-based assays, black plates can help reduce background and crosstalk. |
| Autofluorescence | - If using a fluorescence-based assay, consider using phenol red-free media, as phenol red can be a source of fluorescence. - Select fluorescent dyes that excite and emit at longer wavelengths (red or far-red) to avoid the more common green-spectrum autofluorescence from cells. |
Issue 3: Inconsistent Results Between Experiments
Symptoms:
-
Difficulty in reproducing data from previous experiments.
-
Shift in IC50 or DC50 values.
| Possible Cause | Recommended Solution |
| Serum Batch Variability | - Test new batches of serum before use in critical experiments. - Once a suitable batch is identified, purchase a large quantity to ensure consistency over a series of experiments. - Gradually acclimate cells to a new serum batch. |
| Cell Passage Number | - Use cells within a defined, low passage number range. - Establish a master cell bank and working cell banks to ensure a consistent source of cells. |
| Inconsistent Culture Conditions | - Standardize cell culture conditions, including seeding density in stock flasks and the timing of assays relative to the last passage. |
Experimental Protocols
This compound Cell Viability Assay (e.g., MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using trypan blue).
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well for a 96-well plate).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Mechanism of action of this compound as a PROTAC ER degrader.
Caption: A typical workflow for an this compound cell-based assay.
Caption: A logical guide for troubleshooting high variability in assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound | PROTAC estrogen receptor (ER) degrader | CAS 2320561-35-9 | SERD | Buy ERD308 from Supplier InvivoChem [invivochem.com]
Validation & Comparative
ERD-308 vs. Fulvestrant: A Comparative Guide to Estrogen Receptor Degradation Efficiency
For Researchers, Scientists, and Drug Development Professionals
The degradation of the estrogen receptor (ER) is a cornerstone of therapy for ER-positive breast cancer. For years, fulvestrant, a selective estrogen receptor degrader (SERD), has been a key therapeutic agent. However, the emergence of novel technologies like proteolysis-targeting chimeras (PROTACs) has introduced new molecules with potentially superior efficacy. This guide provides an objective comparison of the ER degradation efficiency of a promising PROTAC, ERD-308, and the established SERD, fulvestrant, supported by experimental data.
Mechanism of Action: A Tale of Two Degraders
Fulvestrant and this compound employ distinct mechanisms to achieve the same goal: elimination of the estrogen receptor.
Fulvestrant , a steroidal antiestrogen, directly binds to the estrogen receptor. This binding induces a conformational change in the receptor, which impairs its dimerization and nuclear localization.[1][2][3] This altered conformation marks the receptor for recognition by the cell's natural protein disposal system, the ubiquitin-proteasome pathway, leading to its degradation.[4][5]
This compound , on the other hand, is a heterobifunctional molecule operating on the PROTAC principle. It consists of a ligand that binds to the estrogen receptor and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. By bringing the ER and the E3 ligase into close proximity, this compound facilitates the ubiquitination of the ER, tagging it for degradation by the proteasome. This catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple ER molecules.
Signaling Pathway Diagrams
Quantitative Comparison of ER Degradation Efficiency
Experimental data demonstrates that this compound is significantly more potent and achieves a more profound degradation of the estrogen receptor compared to fulvestrant in ER-positive breast cancer cell lines.
| Parameter | This compound | Fulvestrant | Cell Line | Reference |
| DC₅₀ (ER Degradation) | 0.17 nM | >100 nM | MCF-7 | |
| 0.43 nM | >100 nM | T47D | ||
| Maximal ER Degradation | >95% at 5 nM | Incomplete | MCF-7, T47D | |
| IC₅₀ (Cell Proliferation) | More effective | Less effective | MCF-7 |
-
DC₅₀ (Degradation Concentration 50): The concentration of the compound required to degrade 50% of the target protein. A lower DC₅₀ value indicates higher potency.
-
IC₅₀ (Inhibitory Concentration 50): The concentration of the compound required to inhibit a biological process (in this case, cell proliferation) by 50%.
Experimental Protocols
The following are generalized protocols for the key experiments used to compare the efficacy of this compound and fulvestrant.
Western Blotting for ER Degradation
Objective: To quantify the amount of ER protein in cells after treatment with this compound or fulvestrant.
Methodology:
-
Cell Culture and Treatment: ER-positive breast cancer cells (e.g., MCF-7 or T47D) are seeded in culture plates and allowed to adhere. The cells are then treated with varying concentrations of this compound or fulvestrant for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, the cells are washed with phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors to extract total cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection and Analysis: The HRP substrate is added to the membrane, producing a chemiluminescent signal that is captured using an imaging system. The intensity of the bands corresponding to ERα is quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative amount of ERα protein in each sample.
Cell Viability Assay
Objective: To assess the effect of this compound and fulvestrant on the proliferation of ER-positive breast cancer cells.
Methodology:
-
Cell Seeding: MCF-7 or T47D cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: The cells are treated with a range of concentrations of this compound or fulvestrant.
-
Incubation: The plates are incubated for a period that allows for multiple cell doublings (e.g., 3-5 days).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 assay. These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Data Analysis: The absorbance is read using a microplate reader, and the results are expressed as a percentage of the viability of untreated control cells. The IC₅₀ values are then calculated from the dose-response curves.
Ubiquitination Assay
Objective: To detect the ubiquitination of the estrogen receptor induced by this compound or fulvestrant.
Methodology:
-
Cell Treatment: Cells are treated with this compound, fulvestrant, and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: Cell lysates are incubated with an antibody against ERα to specifically pull down the estrogen receptor and any associated proteins.
-
Western Blotting: The immunoprecipitated samples are then analyzed by western blotting using an antibody that recognizes ubiquitin. An increase in high-molecular-weight smears in the treated samples compared to the control indicates an increase in poly-ubiquitinated ER.
Conclusion
The available data strongly suggests that this compound is a more potent and efficacious degrader of the estrogen receptor than fulvestrant. Its PROTAC-mediated catalytic mechanism of action results in a more complete and sustained degradation of ER at significantly lower concentrations. This enhanced degradation efficiency translates to a more potent inhibition of cell proliferation in ER-positive breast cancer cell lines. While fulvestrant remains a clinically important therapeutic, the superior preclinical profile of this compound highlights the potential of PROTACs to offer a new generation of more effective ER-targeted therapies. Further in vivo studies and clinical trials are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase | Semantic Scholar [semanticscholar.org]
- 4. Ligand-induced estrogen receptor α degradation by the proteasome: new actors? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Preclinical Head-to-Head: A Comparative Guide to the Estrogen Receptor Degraders ERD-308 and ARV-471
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for estrogen receptor-positive (ER+) breast cancer, Proteolysis Targeting Chimeras (PROTACs) have emerged as a promising modality. These bifunctional molecules harness the cell's own ubiquitin-proteasome system to induce the degradation of target proteins, offering a distinct mechanism of action compared to traditional inhibitors. This guide provides a detailed preclinical comparison of two notable ER-targeting PROTACs: ERD-308 and ARV-471 (Vepdegestrant).
At a Glance: Key Differences
| Feature | This compound | ARV-471 (Vepdegestrant) |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Reported In Vitro Potency (MCF-7 cells) | DC50: 0.17 nM | DC50: ~0.9 - 1.8 nM |
| In Vivo Efficacy Data | Not publicly available | Extensive data in xenograft and PDX models |
| Clinical Development | Preclinical | Phase 3 Clinical Trials |
Mechanism of Action: A Tale of Two E3 Ligases
Both this compound and ARV-471 are designed to induce the degradation of the estrogen receptor alpha (ERα), a key driver of ER+ breast cancer. They achieve this by forming a ternary complex between ERα and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ERα. The primary distinction in their mechanism lies in the specific E3 ligase they recruit.
This compound utilizes a ligand that binds to the von Hippel-Lindau (VHL) E3 ligase .[1] In contrast, ARV-471 employs a moiety that recruits the Cereblon (CRBN) E3 ligase .[1] This fundamental difference in their design could influence their degradation efficiency, potential for off-target effects, and mechanisms of resistance.
Preclinical Performance: A Data-Driven Comparison
In Vitro Efficacy
Both molecules have demonstrated potent ERα degradation and anti-proliferative effects in ER+ breast cancer cell lines.
| Parameter | This compound | ARV-471 |
| Cell Line | MCF-7 | T47D |
| DC50 (ERα Degradation) | 0.17 nM[2][3][4] | 0.43 nM |
| Dmax (Maximal Degradation) | >95% at 5 nM | >95% at 5 nM |
| IC50 (Cell Proliferation) | More effective than fulvestrant | Potent inhibition |
This compound exhibits remarkable potency in vitro, with sub-nanomolar DC50 values for ERα degradation in both MCF-7 and T47D cell lines. It has been shown to induce more complete ER degradation and more effective inhibition of cell proliferation compared to the selective estrogen receptor degrader (SERD) fulvestrant in MCF-7 cells.
ARV-471 also demonstrates potent in vitro activity, with a DC50 for ER degradation of approximately 0.9 nM in MCF7 cells. It effectively inhibits the proliferation of ER-dependent breast cancer cell lines. A key advantage highlighted in preclinical studies is its ability to degrade clinically relevant ESR1 mutants, which are a common mechanism of resistance to endocrine therapies.
In Vivo Efficacy
A significant disparity in the publicly available data exists for the in vivo performance of these two compounds.
This compound: To date, there is a lack of publicly available in vivo efficacy data for this compound, such as its effect on tumor growth in animal models. This represents a critical gap in its preclinical dataset for a direct comparison with ARV-471.
ARV-471: In contrast, ARV-471 has an extensive preclinical in vivo data package. In orthotopic MCF-7 xenograft models, oral administration of ARV-471 led to dose-dependent tumor growth inhibition (TGI) ranging from 85% to 120%. This anti-tumor activity was associated with robust ER degradation of over 90% in the tumor tissue.
Furthermore, in a patient-derived xenograft (PDX) model harboring a hormone-independent, mutant ER (Y537S), ARV-471 demonstrated superior efficacy, achieving tumor regression, whereas fulvestrant only slowed tumor growth. ARV-471 has also shown promising activity in combination with CDK4/6, mTOR, and PI3K inhibitors in preclinical models.
Experimental Protocols
In Vitro ERα Degradation Assay (Western Blot)
-
Cell Culture: ER+ breast cancer cells (e.g., MCF-7, T47D) are seeded in appropriate culture vessels and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the PROTAC degrader (this compound or ARV-471) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Following treatment, cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., β-actin or GAPDH) is used to ensure equal protein loading.
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
-
Densitometry Analysis: The intensity of the ERα band is quantified and normalized to the loading control. The percentage of ERα degradation is calculated relative to the vehicle-treated control.
In Vivo MCF-7 Xenograft Model
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) are utilized.
-
Estrogen Supplementation: To support the growth of the estrogen-dependent MCF-7 cells, mice are implanted with a slow-release estradiol pellet.
-
Cell Implantation: MCF-7 cells are suspended in a suitable matrix (e.g., Matrigel) and injected into the mammary fat pad of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 150-200 mm³). Tumor volume is measured regularly using calipers.
-
Drug Administration: Once tumors reach the desired size, mice are randomized into treatment groups and dosed with the investigational compound (e.g., ARV-471 administered orally by gavage) or vehicle control daily for a specified period.
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Assessment: At the end of the study, tumors can be excised to assess the level of ERα degradation by Western blot or other methods.
Summary and Future Perspectives
Both this compound and ARV-471 are potent PROTAC degraders of the estrogen receptor with distinct E3 ligase recruiters. In vitro, this compound demonstrates exceptional potency in degrading ERα. However, the current lack of publicly available in vivo data for this compound makes a comprehensive comparison of their anti-tumor efficacy challenging.
ARV-471 has a robust preclinical data package demonstrating significant in vivo anti-tumor activity in various models, including those with ESR1 mutations, and has progressed into late-stage clinical trials. The preclinical success of ARV-471 highlights the potential of the PROTAC modality to overcome some of the limitations of existing endocrine therapies.
For a more complete and direct comparison, future studies reporting the in vivo efficacy and safety profile of this compound will be crucial. Head-to-head preclinical studies comparing these two molecules in the same models would provide invaluable data to the scientific community and aid in the development of next-generation ER-targeted therapies.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
ERD-308: A Promising PROTAC Degrader for Fulvestrant-Resistant Breast Cancer
For researchers, scientists, and drug development professionals, the emergence of resistance to standard-of-care therapies like fulvestrant in estrogen receptor-positive (ER+) breast cancer presents a significant challenge. This guide provides a comparative analysis of ERD-308, a novel Proteolysis Targeting Chimera (PROTAC) estrogen receptor (ER) degrader, and its potential efficacy in overcoming fulvestrant resistance, alongside other therapeutic alternatives.
This compound is a potent PROTAC that induces the degradation of the estrogen receptor, a key driver of ER+ breast cancer growth.[1] It has demonstrated superior ER degradation and inhibition of cell proliferation compared to fulvestrant in ER+ breast cancer cell lines.[1][2] While direct experimental data on this compound in fulvestrant-resistant cell lines is emerging, compelling evidence from a closely related compound, ERD-148, sheds light on its potential.
Comparative Efficacy in Fulvestrant-Resistant Models
Preclinical studies on ERD-148, a structurally similar ER PROTAC also developed by the Wang group, have shown significant activity in fulvestrant-resistant MCF-7 breast cancer cells.[3] This provides a strong rationale for the potential of this compound in the same context.
Key Findings for ERD-148 in Fulvestrant-Resistant MCF-7 Cells:
-
ERα Degradation: ERD-148 effectively degrades both total and phosphorylated ERα in fulvestrant-resistant MCF-7 cells.[3]
-
Cell Growth Inhibition: ERD-148 demonstrates potent inhibition of cell growth in fulvestrant-resistant MCF-7 cells.
Furthermore, ERD-148 has shown efficacy in suppressing the growth of ER+ breast cancer cells harboring ESR1 mutations (Y537S and D538G), which are known mechanisms of acquired resistance to fulvestrant.
This compound in Context: Comparison with Other Novel Endocrine Therapies
The landscape of therapies for endocrine-resistant breast cancer is rapidly evolving. Several next-generation selective estrogen receptor degraders (SERDs) and other targeted agents are in development or recently approved.
| Therapeutic Agent | Mechanism of Action | Efficacy in Fulvestrant-Resistant/ESR1-Mutant Context |
| This compound (PROTAC) | Induces proteasomal degradation of the estrogen receptor. | Efficacy in fulvestrant-resistant cells is inferred from the activity of the closely related compound ERD-148. |
| Elacestrant (Oral SERD) | Antagonizes and degrades the estrogen receptor. | Demonstrated improved progression-free survival compared to standard-of-care endocrine therapy in patients previously treated with fulvestrant, independent of ESR1 mutation status. |
| Camizestrant (Oral SERD) | Antagonizes and degrades the estrogen receptor. | Showed significantly longer progression-free survival compared to fulvestrant in patients with advanced ER+/HER2- breast cancer, including those with ESR1 mutations. |
| Vepdegestrant (PROTAC) | Induces proteasomal degradation of the estrogen receptor. | Outperformed fulvestrant in a phase 3 trial for second-line treatment of ER+/HER2-, ESR1-mutant advanced breast cancer. |
Signaling Pathways and Experimental Workflows
The development of resistance to fulvestrant often involves mutations in the estrogen receptor gene (ESR1) or the activation of alternative growth signaling pathways. PROTACs like this compound offer a distinct mechanism of action by targeting the ER protein for degradation, which may overcome resistance mechanisms that interfere with the binding of traditional antagonists.
The evaluation of compounds like this compound in fulvestrant-resistant cells involves a series of established experimental workflows.
Detailed Experimental Protocols
Generation of Fulvestrant-Resistant Cell Lines
Fulvestrant-resistant cell lines, such as MCF-7-FR, are typically generated by chronically exposing the parental cell line to gradually increasing concentrations of fulvestrant over several months. The initial concentration is usually low (e.g., 100 pM) and is incrementally increased to a final concentration (e.g., 100 nM) at which the cells can proliferate steadily. The resistant phenotype is confirmed by assessing the IC50 for fulvestrant in the resistant line compared to the parental line.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed fulvestrant-resistant breast cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound, fulvestrant, or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot for ERα Degradation
-
Cell Lysis: Treat fulvestrant-resistant cells with this compound, fulvestrant, or a vehicle control for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin is commonly used as a loading control.
Conclusion
This compound represents a promising therapeutic strategy for overcoming fulvestrant resistance in ER+ breast cancer. Its mechanism of action, inducing the degradation of the estrogen receptor, offers a potential advantage over traditional endocrine therapies. While direct comparative data in fulvestrant-resistant models is still emerging, the strong preclinical efficacy of the closely related compound ERD-148 provides a solid foundation for further investigation. As the landscape of endocrine therapies continues to evolve, PROTACs like this compound are poised to play a significant role in the management of advanced and resistant breast cancer.
References
- 1. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) [pubmed.ncbi.nlm.nih.gov]
- 2. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validating ERD-308-Induced Estrogen Receptor Degradation: A Comparative Guide with Cycloheximide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed experimental validation of ERD-308, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the estrogen receptor (ERα). A key method for validating the mechanism of action of such degraders is the use of cycloheximide (CHX), a protein synthesis inhibitor. This document outlines the experimental workflow, presents comparative data, and details the protocols necessary to independently verify that this compound induces the degradation of ERα, rather than merely inhibiting its synthesis.
Introduction to this compound and the Importance of Mechanistic Validation
This compound is a PROTAC that functions by hijacking the cell's natural protein disposal system to selectively eliminate ERα.[1][2] ERα is a key driver in the majority of breast cancers, making it a critical therapeutic target. This compound is comprised of a ligand that binds to ERα and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This proximity induces the ubiquitination of ERα, marking it for degradation by the proteasome.
To confirm that a compound like this compound acts as a true degrader, it is essential to distinguish between the reduction of a target protein due to degradation versus the inhibition of new protein synthesis. The cycloheximide (CHX) chase assay is a standard and effective method to achieve this. By halting all new protein synthesis with CHX, any subsequent decrease in the level of a specific protein can be directly attributed to its degradation.
Comparative Analysis of this compound's Degradation Activity
This compound has demonstrated high potency in inducing the degradation of ERα in ER-positive breast cancer cell lines. The following table summarizes its degradation capabilities in comparison to fulvestrant, an established selective estrogen receptor degrader (SERD).
| Compound | Cell Line | DC50 (nM) | Maximum Degradation (Dmax) | Reference |
| This compound | MCF-7 | 0.17 | >95% | [2] |
| This compound | T47D | 0.43 | >95% | [2] |
| Fulvestrant | MCF-7 | - | ~80% | [2] |
DC50: The concentration of the compound that results in 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation observed.
Experimental Validation with Cycloheximide
The following sections detail the experimental protocol for a cycloheximide chase assay to validate this compound-induced degradation of ERα.
Experimental Workflow
The workflow for validating this compound's degradation mechanism using a cycloheximide chase assay is a multi-step process. It begins with cell culture and treatment, followed by the inhibition of protein synthesis, and culminates in the analysis of protein levels over time.
Experimental Protocols
1. Cell Culture and Seeding:
-
Culture MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed the cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Allow the cells to adhere and grow for 24 hours.
2. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 nM).
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (DMSO).
-
Incubate the cells for a predetermined time to allow for ERα degradation to initiate (e.g., 4 hours).
3. Cycloheximide Chase:
-
Prepare a stock solution of cycloheximide (CHX) in DMSO.
-
Add CHX to all wells to a final concentration of 100 µg/mL to inhibit new protein synthesis. The time of CHX addition is considered time point zero (t=0).
-
Collect cell lysates at various time points after the addition of CHX (e.g., 0, 2, 4, 8, and 12 hours).
4. Cell Lysis and Protein Quantification:
-
At each time point, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
5. Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Prepare the samples by adding Laemmli sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
6. Data Analysis:
-
Quantify the intensity of the ERα and loading control bands using densitometry software (e.g., ImageJ).
-
Normalize the ERα band intensity to the corresponding loading control band intensity for each time point.
-
Plot the normalized ERα levels against time to visualize the degradation kinetics and calculate the half-life of ERα in the presence of this compound.
Signaling Pathway of this compound Action
The mechanism of this compound involves hijacking the ubiquitin-proteasome system to induce the degradation of ERα. This process can be visualized as a signaling cascade that ultimately leads to the elimination of the target protein.
By following these protocols and understanding the underlying mechanism, researchers can effectively validate the degradation activity of this compound and other PROTAC molecules, ensuring a robust and reliable assessment of their therapeutic potential.
References
A Head-to-Head Comparison: ERD-308 and its Negative Control in In Vitro Estrogen Receptor Degradation
For researchers investigating targeted protein degradation, particularly in the context of estrogen receptor-positive (ER+) cancers, the PROteolysis TArgeting Chimera (PROTAC) ERD-308 has emerged as a potent tool for inducing the degradation of the estrogen receptor alpha (ERα). To ensure the specificity of its mechanism of action and to rule out off-target effects, a direct comparison with a well-defined negative control is paramount. This guide provides a comprehensive overview of this compound and its rationally designed negative control, this compound-Neg, presenting comparative in vitro data, detailed experimental protocols, and visualizations of the underlying biological pathways.
Mechanism of Action: A Tale of Two Molecules
This compound is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system. It consists of three key components: a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a linker, and a ligand based on raloxifene that specifically targets ERα. By simultaneously binding to both ERα and VHL, this compound forms a ternary complex that facilitates the ubiquitination of ERα, marking it for degradation by the proteasome.[1][2]
To validate that the degradation of ERα is a direct result of this PROTAC mechanism, a negative control, this compound-Neg, is utilized. This control compound is structurally identical to this compound with a critical modification: the VHL ligand has been rendered inactive through epimerization of the key hydroxyproline residue to a cis configuration. This single stereochemical change abrogates binding to VHL, preventing the formation of a productive ternary complex and subsequent ERα degradation. Any observed biological activity of this compound-Neg can thus be attributed to off-target effects independent of the PROTAC pathway.
In Vitro Performance: A Clear Distinction in Activity
The efficacy of this compound and the inactivity of its negative control have been demonstrated in various in vitro assays using ER+ breast cancer cell lines, such as MCF-7. The primary measure of a PROTAC's effectiveness is its DC50 value, the concentration at which it degrades 50% of the target protein.
| Compound | Target | Cell Line | DC50 (nM) | IC50 (nM) | Reference |
| This compound | ERα | MCF-7 | 0.17 | 0.77 | [3] |
| This compound-Neg | ERα | MCF-7 | >1000 (Expected) | >1000 (Expected) | N/A |
Note: While a specific publication with experimental data for a compound explicitly named "this compound-Neg" was not identified in the search, the expected DC50 and IC50 values are based on the established principle of using an inactive VHL ligand epimer as a negative control for VHL-based PROTACs.
The stark difference in the expected DC50 values highlights the VHL-dependent degradation mechanism of this compound. Furthermore, cell viability assays, which measure the concentration of a compound required to inhibit cell growth by 50% (IC50), are expected to show a similar trend, with this compound exhibiting potent anti-proliferative effects in ER+ cells, while this compound-Neg should be largely inactive.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed protocols for key in vitro experiments are provided below.
Western Blotting for ERα Degradation
This protocol is used to quantify the amount of ERα protein remaining in cells after treatment with this compound or its negative control.
1. Cell Culture and Treatment:
-
Culture MCF-7 cells in appropriate media until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound or this compound-Neg (e.g., 0.1 nM to 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
4. SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Seed MCF-7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
2. Compound Treatment:
-
Treat the cells with a serial dilution of this compound or this compound-Neg for a specified period (e.g., 72 hours).
3. Assay Procedure:
-
Add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the substrate.
-
Measure the absorbance or luminescence using a plate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Pathways
To further clarify the mechanisms and workflows, the following diagrams are provided.
References
Unveiling the Off-Target Landscape of ERD-308: A Proteomic Comparison
A deep dive into the off-target effects of the potent estrogen receptor degrader ERD-308 reveals important distinctions from other targeted therapies, highlighting the critical role of comprehensive proteomic analysis in drug development.
In the quest for more effective treatments for estrogen receptor-positive (ER+) breast cancer, proteolysis-targeting chimeras (PROTACs) have emerged as a promising therapeutic modality. This compound is a highly potent PROTAC designed to induce the degradation of the estrogen receptor, a key driver of this cancer type.[1][2][3][4][5] While its on-target efficacy is well-documented, a thorough understanding of its off-target effects is paramount for predicting potential side effects and ensuring therapeutic safety. This guide provides a comparative analysis of the off-target degradation profile of this compound, supported by available proteomic data and detailed experimental protocols.
Comparative Analysis of On-Target Potency and Off-Target Effects
A recent global proteomic analysis of several ER-targeting agents has shed light on the off-target degradation profile of this compound in comparison to other compounds like ARV-471 (another ER-targeting PROTAC) and fulvestrant (a selective estrogen receptor degrader, SERD). This analysis revealed that both this compound and ARV-471 induce the degradation of the Progesterone Receptor (PR) and Phosphodiesterase 6D (PDE6D) as off-target effects. Notably, this degradation was found to be independent of the estrogen receptor. In contrast, the SERD fulvestrant did not cause the degradation of these proteins, indicating a key mechanistic difference between these classes of ER-targeting drugs.
| Compound | Target | On-Target Potency (DC50) | Known Off-Target Degradation | Reference |
| This compound | Estrogen Receptor (ER) | 0.17 nM (MCF-7 cells) | Progesterone Receptor (PR), Phosphodiesterase 6D (PDE6D) | |
| ARV-471 | Estrogen Receptor (ER) | ~1.8 nM | Progesterone Receptor (PR), Phosphodiesterase 6D (PDE6D) | |
| Fulvestrant | Estrogen Receptor (ER) | Not applicable (SERD) | None reported in comparative proteomic study |
Signaling Pathways and Experimental Workflow
To understand the mechanism of this compound and the methods used to identify its off-targets, the following diagrams illustrate the key processes.
Caption: this compound's mechanism of action for both on-target and off-target degradation.
Caption: A generalized workflow for identifying off-target protein degradation.
Experimental Protocols
While the specific, detailed protocol for the proteomic analysis of this compound has not been fully published, the following are representative and widely accepted protocols for quantitative proteomic analysis of off-target effects of PROTACs using Tandem Mass Tag (TMT) labeling.
Protocol: Quantitative Proteomic Analysis of Off-Target Degradation using TMT
1. Cell Culture and Treatment:
-
Culture human breast cancer cells (e.g., MCF-7) in appropriate media to ~80% confluency.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation.
2. Protein Extraction and Digestion:
-
Lyse cell pellets in a buffer containing a strong denaturant (e.g., 8 M urea) and protease/phosphatase inhibitors.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
-
Dilute the urea concentration to less than 2 M and digest proteins overnight with trypsin at 37°C.
3. Tandem Mass Tag (TMT) Labeling:
-
Desalt the resulting peptide mixtures using a solid-phase extraction method (e.g., C18 cartridges).
-
Label the peptides from each condition (vehicle and this compound treated) with a unique TMT isobaric label according to the manufacturer's instructions.
-
Quench the labeling reaction and combine the labeled peptide samples in equal amounts.
4. High-pH Reversed-Phase Fractionation:
-
Fractionate the combined, labeled peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity and increase proteome coverage.
-
Collect and concatenate fractions for subsequent analysis.
5. LC-MS/MS Analysis:
-
Analyze each peptide fraction using a high-resolution Orbitrap mass spectrometer coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method, acquiring a full MS scan followed by MS/MS scans of the most abundant precursor ions.
-
Utilize higher-energy collisional dissociation (HCD) for fragmentation to generate reporter ions for quantification.
6. Data Analysis:
-
Process the raw mass spectrometry data using a software suite such as MaxQuant or Proteome Discoverer.
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Quantify the relative abundance of proteins based on the reporter ion intensities from the TMT labels.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the vehicle control. A typical cutoff would be a fold change > 1.5 or < 0.67 and a p-value < 0.05.
-
Perform bioinformatics analysis on the list of significantly downregulated proteins to identify potential off-targets and affected pathways.
Conclusion
The proteomic analysis of this compound reveals a distinct off-target degradation profile compared to the SERD fulvestrant, with the identification of Progesterone Receptor and Phosphodiesterase 6D as unintended substrates. This underscores the importance of unbiased, global proteomic screening in the preclinical development of targeted protein degraders. While this compound is a highly potent degrader of the estrogen receptor, its off-target activities warrant further investigation to fully understand its therapeutic window and potential clinical implications. The methodologies outlined in this guide provide a framework for the continued and rigorous evaluation of the selectivity of this compound and other emerging PROTAC therapies.
References
- 1. Comparison of Quantitative Mass Spectrometric Methods for Drug Target Identification by Thermal Proteome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 3. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
ERD-308: A Comparative Analysis of a Potent PROTAC Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ERD-308, a Proteolysis Targeting Chimera (PROTAC), with other alternatives for estrogen receptor (ERα) degradation. We present supporting experimental data, detailed protocols for key experiments, and visualizations of the underlying mechanisms to facilitate an objective evaluation of this compound's performance.
This compound: Mechanism of Action
This compound is a heterobifunctional small molecule designed to specifically target and degrade the estrogen receptor α (ERα), a key driver in the majority of breast cancers. As a PROTAC, this compound works by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. It achieves this by simultaneously binding to ERα and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[1] This induced proximity facilitates the ubiquitination of ERα, marking it for degradation by the 26S proteasome. This mechanism of targeted protein degradation offers a distinct advantage over traditional inhibitors, which only block the function of the target protein.
Performance Comparison: this compound vs. Fulvestrant
This compound has demonstrated superior performance in preclinical studies when compared to fulvestrant, a selective estrogen receptor degrader (SERD) that is a current standard of care for ER-positive breast cancer. The following tables summarize the key quantitative data from these comparisons.
In Vitro Degradation of ERα
This compound induces more potent and complete degradation of ERα in ER-positive breast cancer cell lines compared to fulvestrant. The half-maximal degradation concentration (DC50) for this compound is in the sub-nanomolar range, indicating high potency.
| Compound | Cell Line | DC50 (nM) | Maximum Degradation (Dmax) |
| This compound | MCF-7 | 0.17[2][3][4] | >95%[2] |
| T47D | 0.43 | >95% | |
| Fulvestrant | MCF-7 | ~3.0 | ~80-90% |
Anti-proliferative Activity
Consistent with its potent degradation of ERα, this compound exhibits strong anti-proliferative effects in ER-positive breast cancer cells.
| Compound | Cell Line | IC50 (nM) |
| This compound | MCF-7 | 0.77 |
| Fulvestrant | MCF-7 | ~0.3-1.0 |
The Rescue Experiment: Confirming Proteasome-Dependent Degradation
A key experiment to validate the mechanism of action of a PROTAC like this compound is the "rescue experiment." This involves co-treating cells with this compound and a proteasome inhibitor, such as MG132. If this compound's activity is indeed dependent on the proteasome, its ability to degrade ERα will be blocked, or "rescued," by the inhibitor. While a specific dataset for a rescue experiment with this compound is not publicly available, the expected outcome is a significant reduction in ERα degradation in the presence of a proteasome inhibitor.
Expected Results of an this compound Rescue Experiment
| Treatment | Expected ERα Protein Level |
| Vehicle Control (DMSO) | High |
| This compound | Low (Degradation) |
| MG132 (Proteasome Inhibitor) | High |
| This compound + MG132 | High (Rescued) |
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation (Rescue Experiment)
This protocol details the methodology for a Western blot experiment to assess the proteasome-dependency of this compound-mediated ERα degradation.
1. Cell Culture and Treatment:
- Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with the following conditions for 24 hours:
- Vehicle control (e.g., 0.1% DMSO).
- This compound (at a concentration that gives >90% degradation, e.g., 10 nM).
- Proteasome inhibitor (e.g., 10 µM MG132).
- Co-treatment of this compound (10 nM) and MG132 (10 µM). Pre-treat with MG132 for 1-2 hours before adding this compound.
2. Cell Lysis:
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blotting:
- Normalize the protein concentrations and prepare samples with Laemmli buffer.
- Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with a primary antibody against ERα overnight at 4°C.
- Incubate with a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
- Quantify the band intensities using densitometry software.
- Normalize the ERα band intensity to the loading control.
- Compare the ERα levels across the different treatment groups.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-mediated ERα degradation.
Experimental Workflow for a Rescue Experiment
Caption: Workflow of a proteasome inhibitor rescue experiment.
References
- 1. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to PROTAC Estrogen Receptor Degraders: ERD-308 and Beyond
In the landscape of therapies for estrogen receptor-positive (ER+) breast cancer, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful new modality. These bifunctional molecules harness the cell's own ubiquitin-proteasome system to specifically target and eliminate the estrogen receptor, offering a distinct mechanism of action compared to traditional inhibitors. This guide provides a detailed comparison of ERD-308 with other prominent PROTAC ER degraders documented in scientific literature, supported by experimental data, protocols, and visual diagrams to aid researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Strategy
PROTAC ER degraders, including this compound and its counterparts, operate through a common mechanism. These molecules are comprised of three key components: a ligand that binds to the estrogen receptor, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This tripartite complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. This process effectively eliminates the ER protein from the cell, disrupting downstream signaling pathways that drive tumor growth.[1]
References
ERD-308: A Comparative Analysis of Specificity for Estrogen Receptor α
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of ERD-308, a Proteolysis Targeting Chimera (PROTAC), with other estrogen receptor (ER) antagonists, focusing on its specificity for ERα over ERβ. The following sections present quantitative data, experimental methodologies, and visual representations of key processes to facilitate an objective assessment.
Executive Summary
This compound is a highly potent and selective degrader of Estrogen Receptor α (ERα).[1][2][3][4][5] As a PROTAC, it functions by inducing the ubiquitination and subsequent proteasomal degradation of its target protein. Available data demonstrates its exceptional potency in degrading ERα in ER-positive breast cancer cell lines. While direct quantitative data on its binding and degradation of ERβ is limited, evidence suggests high selectivity for ERα, with a related class of PROTACs showing no associated ERβ degradation. This guide compares this compound with the selective ERα antagonist Methyl-piperidino-pyrazole (MPP) and the established selective estrogen receptor degrader (SERD), fulvestrant.
Comparative Data
The following table summarizes the available quantitative data for this compound and selected alternative compounds, highlighting their potency and selectivity for ERα and ERβ.
| Compound | Target | Assay Type | Value | Cell Line/System | Reference |
| This compound | ERα | Degradation (DC50) | 0.17 nM | MCF-7 | |
| ERα | Degradation (DC50) | 0.43 nM | T47D | ||
| ERα | Proliferation (IC50) | 0.77 nM | MCF-7 | ||
| ERβ | Degradation | Not Reported | - | ||
| MPP | ERα | Binding (Ki) | 2.7 nM | - | |
| ERβ | Binding (Ki) | 1800 nM | - | ||
| ERα | Binding (Ki) | 5.6 nM | - | ||
| ERβ | Binding (Ki) | 2.3 µM | - | ||
| ERα | Transcriptional Activation (IC50) | 80 nM | - | ||
| Fulvestrant | ER | Binding (IC50) | 0.94 nM | Cell-free | |
| ERα | Relative Binding Affinity | 89% of Estradiol | - | ||
| ERα | Proliferation (IC50) | 0.29 nM | MCF-7 | ||
| ERβ | Down-regulation | Observed | Osteosarcoma 143B cells |
Experimental Protocols
Competitive Radiometric Binding Assay (for Ki and IC50 determination)
This protocol is a standard method for determining the binding affinity of a compound to a receptor.
Objective: To determine the concentration of a test compound that inhibits 50% of the binding of a radiolabeled ligand to the target receptor (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Purified ERα and ERβ protein
-
Radiolabeled ligand (e.g., [3H]-Estradiol)
-
Test compounds (this compound, MPP, fulvestrant) at various concentrations
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and counter
Procedure:
-
Incubate a fixed concentration of the purified receptor (ERα or ERβ) with a fixed concentration of the radiolabeled ligand.
-
Add increasing concentrations of the unlabeled test compound to the incubation mixture.
-
Allow the reaction to reach equilibrium.
-
Separate the receptor-bound radioligand from the unbound radioligand (e.g., using filtration or charcoal adsorption).
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Plot the percentage of inhibition of radioligand binding against the concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Western Blotting for PROTAC-Induced Protein Degradation (for DC50 determination)
This protocol is used to quantify the degradation of a target protein induced by a PROTAC.
Objective: To determine the concentration of a PROTAC that induces 50% degradation of the target protein (DC50).
Materials:
-
ER-positive cell lines (e.g., MCF-7, T47D)
-
This compound at various concentrations
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibodies against ERα, ERβ, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC (this compound) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against the target protein (ERα or ERβ) and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 value.
Visualizations
Signaling Pathway of ERα and Site of Action for this compound
Caption: ERα signaling pathway and the mechanism of this compound-mediated degradation.
Experimental Workflow for Determining DC50 of this compound
Caption: Workflow for determining the DC50 of this compound using Western Blotting.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of this compound as a Highly Potent Proteolysis Targeting Chimera (PROTAC) Degrader of Estrogen Receptor (ER). | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Safety and Handling Guidelines for ERD-308
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of ERD-308, a potent estrogen receptor (ER) PROTAC degrader. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on best practices for handling potent, biologically active research compounds. All procedures should be conducted with the assumption that this compound is a hazardous substance.
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, a comprehensive approach to personal protective equipment is mandatory to prevent exposure through inhalation, dermal contact, and ingestion.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | N95 or higher-rated respirator | Recommended for all handling of the solid compound to prevent inhalation of fine particles. Use within a certified chemical fume hood. |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves. The outer layer should be changed immediately upon any sign of contamination. |
| Eye Protection | Chemical Splash Goggles or Face Shield | Must be worn at all times in the laboratory when handling this compound in solid or solution form to protect against splashes and aerosols. |
| Body Protection | Disposable Lab Coat or Coveralls | A dedicated, disposable lab coat or coveralls should be worn over personal clothing to prevent contamination. Remove before exiting the laboratory. |
| Foot Protection | Closed-toe Shoes | Standard laboratory practice to protect against spills. |
Operational and Disposal Plans
A systematic workflow is critical to ensure safety and maintain the integrity of the compound. The following procedural guidance outlines the key steps from receiving the compound to its final disposal.
Experimental Workflow
Experimental Protocols
Handling and Preparation of this compound Stock Solution
-
Preparation : Before handling, ensure the chemical fume hood is certified and functioning correctly. Prepare all necessary materials, including vials, solvents (e.g., DMSO), and pipettes.
-
Personal Protective Equipment : Don all required PPE as outlined in the table above.
-
Weighing : Tare a sterile, pre-labeled microcentrifuge tube on a calibrated analytical balance inside the chemical fume hood. Carefully add the desired amount of solid this compound to the tube, avoiding the generation of dust.
-
Solubilization : Add the appropriate volume of solvent (e.g., DMSO) to the tube to achieve the desired stock concentration. Cap the tube securely and vortex until the solid is completely dissolved.
-
Storage : Store the stock solution at -20°C or -80°C in a clearly labeled, sealed container. For long-term storage, aliquoting is recommended to avoid repeated freeze-thaw cycles.
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate : Alert others in the vicinity and evacuate the immediate area.
-
Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
PPE : Wear full personal protective equipment, including respiratory protection.
-
Containment : For liquid spills, cover with an inert absorbent material such as vermiculite or sand. For solid spills, carefully cover with a damp paper towel to avoid raising dust.
-
Cleanup : Gently sweep or scoop the contained material into a labeled, sealed container for hazardous waste.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., 70% ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
-
Waste Segregation : Collect solid waste (e.g., contaminated gloves, tubes, paper towels) and liquid waste in separate, clearly labeled, and sealed containers.
-
Disposal Method : Dispose of all hazardous waste through your institution's designated chemical waste disposal program. Adhere to all local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
